molecular formula C27H29ClN6O3 B15568390 MtTMPK-IN-7

MtTMPK-IN-7

Numéro de catalogue: B15568390
Poids moléculaire: 521.0 g/mol
Clé InChI: FXBYHKZKOADXDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MtTMPK-IN-7 is a useful research compound. Its molecular formula is C27H29ClN6O3 and its molecular weight is 521.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C27H29ClN6O3

Poids moléculaire

521.0 g/mol

Nom IUPAC

6-chloro-2-ethyl-N-[[4-[4-(5-methyl-2,4-dioxopyrimidin-1-yl)piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C27H29ClN6O3/c1-3-22-24(34-16-19(28)6-9-23(34)30-22)26(36)29-14-18-4-7-20(8-5-18)32-12-10-21(11-13-32)33-15-17(2)25(35)31-27(33)37/h4-9,15-16,21H,3,10-14H2,1-2H3,(H,29,36)(H,31,35,37)

Clé InChI

FXBYHKZKOADXDT-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of MtTMPK-IN-7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for MtTMPK-IN-7, a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tuberculosis agents.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the development of novel therapeutics that act on new molecular targets. One such promising target is the M. tb thymidylate kinase (MtbTMPK), an essential enzyme for the bacterium's DNA synthesis and survival.[1][2] this compound has been identified as a moderate inhibitor of this enzyme, demonstrating antimycobacterial activity.[3][4][5]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized by both enzymatic and whole-cell assays. The key quantitative data are summarized in the table below.

ParameterValueDescriptionReference
IC50 47 µMThe half-maximal inhibitory concentration against recombinant MtbTMPK enzyme.[3][5]
MIC 2.3 - 4.7 µMThe minimum inhibitory concentration against M. tuberculosis H37Rv, representing whole-cell activity.[3][5]

Mechanism of Action

This compound exerts its antimycobacterial effect primarily through the inhibition of MtbTMPK. This enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a critical step in the pyrimidine (B1678525) salvage pathway for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication.[1][2][3] By inhibiting MtbTMPK, this compound disrupts the supply of dTTP, thereby impeding DNA synthesis and ultimately leading to the cessation of bacterial growth.

It is noteworthy that the potent whole-cell activity of this compound, as indicated by its sub-micromolar MIC values, in contrast to its moderate enzymatic inhibition (micromolar IC50), suggests that the compound may have additional cellular targets or mechanisms of action within M. tuberculosis.

Signaling Pathway

The established pathway for thymidine (B127349) triphosphate synthesis in M. tuberculosis and the point of inhibition by this compound are depicted below.

MtbTMPK_Pathway cluster_synthesis dTTP Synthesis Pathway in M. tuberculosis cluster_inhibition Inhibition by this compound dTMP dTMP (deoxythymidine monophosphate) dTDP dTDP (deoxythymidine diphosphate) dTMP->dTDP MtbTMPK (Thymidylate Kinase) dTTP dTTP (deoxythymidine triphosphate) dTDP->dTTP NDK (Nucleoside Diphosphate Kinase) DNA DNA Synthesis dTTP->DNA Inhibitor This compound Inhibitor->dTMP:e Inhibits MtbTMPK

Caption: The inhibitory action of this compound on the MtbTMPK-catalyzed step in the dTTP synthesis pathway.

Experimental Protocols

MtbTMPK Enzymatic Inhibition Assay

The inhibitory activity of this compound against MtbTMPK is determined using a spectrophotometric coupled-enzyme assay.[1]

Principle: The production of ADP from the MtbTMPK-catalyzed reaction is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH) and pyruvate (B1213749) kinase (PK). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant MtbTMPK enzyme

  • ATP (Adenosine triphosphate)

  • dTMP (deoxythymidine monophosphate)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Phosphoenolpyruvate (PEP)

  • Lactate dehydrogenase (LDH)

  • Pyruvate kinase (PK)

  • Nucleoside diphosphate kinase (NDK)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2

  • This compound (dissolved in DMSO)

Procedure:

  • Prepare a reaction mixture containing ATP (0.5 mM), dTMP (0.05 mM), NADH (0.2 mM), PEP (1 mM), LDH (2 units), PK (2 units), and NDK (2 units) in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the MtbTMPK enzyme.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv is determined using a standard microplate-based assay.

Principle: The assay determines the lowest concentration of the compound that inhibits the visible growth of the bacteria.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • This compound (dissolved in DMSO)

Procedure:

  • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include appropriate controls (no drug and no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC as the lowest concentration of this compound that prevents visible turbidity.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of this compound.

Experimental_Workflow start Start: this compound Synthesis enzymatic_assay MtbTMPK Enzymatic Assay start->enzymatic_assay mic_assay Whole-Cell (MIC) Assay start->mic_assay cytotoxicity Cytotoxicity Assay start->cytotoxicity ic50 Determine IC50 Value enzymatic_assay->ic50 end End: Lead Candidate Evaluation ic50->end mic Determine MIC Value mic_assay->mic mic->end cytotoxicity_result Assess Host Cell Toxicity cytotoxicity->cytotoxicity_result cytotoxicity_result->end

Caption: A generalized workflow for the preclinical evaluation of MtTMPK inhibitors like this compound.

Conclusion

This compound is a promising starting point for the development of novel anti-tuberculosis agents targeting MtbTMPK. Its mechanism of action through the inhibition of a key enzyme in DNA synthesis is well-supported. Further investigation into its potential off-target effects and optimization of its enzymatic inhibitory activity could lead to the development of more potent and selective drug candidates.

References

A Technical Guide to the Discovery and Synthesis of MtTMPK-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of MtTMPK-IN-7, a novel antimycobacterial agent. This compound was identified through a targeted research initiative to enhance the cellular uptake of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for mycobacterial DNA synthesis.[1][2] This guide details the scientific rationale, synthesis protocols, and key experimental data related to this compound, also known as compound 26 in the primary literature.[1] It is intended to serve as a resource for researchers in the fields of medicinal chemistry, tuberculosis drug discovery, and infectious diseases.

Introduction: Targeting MtTMPK

Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway, responsible for the phosphorylation of thymidine (B127349) 5'-monophosphate (dTMP) to thymidine 5'-diphosphate (dTDP).[1] This step is the final specific stage in the de novo and salvage pathways for the synthesis of thymidine 5'-triphosphate (dTTP), an essential precursor for DNA replication.[1] The low sequence homology between MtTMPK and its human counterpart makes it an attractive and specific target for the development of novel anti-tuberculosis therapeutics.[3]

While numerous potent inhibitors of the MtTMPK enzyme have been developed, these often exhibit poor activity against whole M. tuberculosis cells.[1][2] This discrepancy is largely attributed to the poor uptake of these compounds across the complex mycobacterial cell wall.[1][2] The discovery of this compound was the result of a strategic effort to overcome this challenge by conjugating a known MtTMPK inhibitor scaffold with molecular fragments recognized for their ability to facilitate entry into mycobacteria.[1][2]

The Discovery of this compound: A Hybrid Approach

This compound was developed as part of a series of hybrid molecules. The core concept was to attach moieties known to enhance mycobacterial uptake to a previously identified MtTMPK inhibitor.[1] In the case of this compound, an imidazo[1,2-a]pyridine (B132010) scaffold was selected for this purpose.[1] This specific heterocyclic system has been noted in other compounds with demonstrated whole-cell activity against M. tuberculosis. The resulting conjugate, this compound (compound 26), demonstrated a compelling biological profile, with moderate enzymatic inhibition but significantly improved whole-cell antimycobacterial potency.[1][2]

Logical Flow of Discovery

discovery_flow cluster_problem The Challenge cluster_strategy The Strategy cluster_outcome The Outcome Problem Potent MtTMPK inhibitors show poor whole-cell activity Hypothesis Hypothesis: Poor bacterial uptake Problem->Hypothesis  is due to Strategy Hybrid Molecule Approach: Conjugate MtTMPK inhibitor with a bacterial uptake-enhancing moiety Hypothesis->Strategy leads to Moiety Selected Moiety: Imidazo[1,2-a]pyridine Strategy->Moiety  utilizing Result Discovery of this compound (Compound 26) Strategy->Result results in Activity Biological Profile: - Moderate enzyme inhibition (IC50 = 47 μM) - Potent whole-cell activity (MIC = 2.3-4.7 μM) - Low cytotoxicity Result->Activity  with synthesis_workflow cluster_inhibitor MtTMPK Inhibitor Core Synthesis cluster_moiety Uptake Moiety Synthesis cluster_coupling Final Coupling Step Start1 Starting Materials InhibitorCore Carboxylic Acid-Functionalized MtTMPK Inhibitor Start1->InhibitorCore Multi-step synthesis Coupling Amide Coupling (HATU, DIPEA, DMF) InhibitorCore->Coupling Start2 2-amino-6-chloropyridine & bromoacetaldehyde (B98955) diethyl acetal ImidazoPyridine Amine-Functionalized Imidazo[1,2-a]pyridine Start2->ImidazoPyridine Cyclization & functionalization ImidazoPyridine->Coupling FinalProduct This compound (Compound 26) Coupling->FinalProduct

References

Probing the Active Site of a Key Tuberculosis Drug Target: A Technical Guide to MtTMPK-IN-7 and its Interaction with Mycobacterium tuberculosis Thymidylate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the inhibitor MtTMPK-IN-7 and its target protein, Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTMPK is a critical enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3][4] The unique structural features of MtbTMPK's active site, which differ from its human counterpart, make it a promising target for the development of novel anti-tuberculosis therapeutics.[1]

Target Protein Overview

Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), also referred to as TMPKmt, is a homodimeric enzyme essential for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP). This reaction is a crucial step in the de novo and salvage pathways for the synthesis of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication. The active site of MtbTMPK features a phosphate-binding loop (P-loop) and a flexible LID region that covers the ATP binding site. A key distinguishing feature of MtbTMPK is the necessity of a transiently bound magnesium ion for catalysis, a characteristic not shared by other thymidylate kinases. This unique requirement for a metal ion in the active site presents a strategic vulnerability for inhibitor design.

This compound: A Competitive Inhibitor of MtbTMPK

This compound is a recently identified inhibitor of MtbTMPK, demonstrating moderate inhibitory activity. The compound exhibits sub-micromolar activity against mycobacteria, highlighting its potential as a lead compound for the development of new anti-tuberculosis drugs.

Quantitative Inhibitory Data
CompoundTargetIC50 (μM)MIC (μM)Reference
This compoundM. tuberculosis thymidylate kinase (MtbTMPK)472.3 - 4.7

The Binding Site of this compound

While the precise crystal structure of this compound in complex with MtbTMPK is not publicly available, extensive structural and mechanistic studies of MtbTMPK with other inhibitors, such as 3'-azidodeoxythymidine monophosphate (AZTMP), provide significant insights into the likely binding mode of this compound. AZTMP is a competitive inhibitor that binds in the dTMP pocket of the active site. Its inhibitory action stems from the perturbation of the induced-fit mechanism and the prevention of the essential magnesium ion binding required for phosphoryl transfer.

Based on this established mechanism of competitive inhibition, it is highly probable that this compound also binds within the dTMP substrate-binding pocket of MtbTMPK. This pocket is formed by residues from the P-loop and surrounding structural elements. The inhibitor likely interacts with key residues within this site, preventing the natural substrate, dTMP, from binding and thereby halting the phosphorylation reaction.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound typically involves the following key experimental protocols:

MtbTMPK Enzyme Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against MtbTMPK.

Principle: The activity of MtbTMPK is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The reaction mixture contains pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). MtbTMPK produces ADP, which is then used by PK to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, LDH reduces pyruvate to lactate while oxidizing NADH to NAD+. The rate of NADH decrease is directly proportional to the MtbTMPK activity.

Protocol:

  • Recombinant MtbTMPK Expression and Purification: The gene encoding MtbTMPK is cloned into an expression vector (e.g., pET series) and expressed in a suitable E. coli strain (e.g., BL21(DE3)). The protein is then purified to homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

  • Assay Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl2, KCl, ATP, PEP, NADH, and an excess of the coupling enzymes PK and LDH.

  • Inhibitor Preparation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.

  • Reaction Initiation and Measurement:

    • The assay is performed in a 96-well plate format.

    • To each well, the assay mixture, a fixed concentration of dTMP (substrate), and varying concentrations of the inhibitor are added.

    • The reaction is initiated by the addition of a pre-determined concentration of purified MtbTMPK enzyme.

    • The absorbance at 340 nm is monitored kinetically over a set period using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the absorbance decay curves. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation) using graphing software.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of mycobacteria.

Protocol:

  • Bacterial Culture: Mycobacterium species (e.g., Mycobacterium smegmatis as a surrogate or Mycobacterium tuberculosis H37Rv) are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Compound Preparation: The test compound is serially diluted in the culture medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the mycobacteria.

  • Incubation: The plates are incubated at 37°C for a period sufficient for visible growth in the control wells (typically 7-14 days for M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye such as resazurin.

Visualizing the Mechanism of Inhibition

The following diagrams illustrate the proposed mechanism of MtbTMPK and its inhibition.

MtbTMPK_Catalytic_Cycle cluster_0 MtbTMPK Catalytic Cycle MtbTMPK MtbTMPK Complex1 MtbTMPK-dTMP-Mg²⁺-ATP (Ternary Complex) MtbTMPK->Complex1 Substrate Binding dTMP dTMP dTMP->Complex1 ATP ATP ATP->Complex1 Mg Mg²⁺ Mg->Complex1 Complex1->MtbTMPK Product Release dTDP dTDP Complex1->dTDP ADP ADP Complex1->ADP

Caption: The catalytic cycle of MtbTMPK.

MtbTMPK_Inhibition cluster_1 Competitive Inhibition by this compound MtbTMPK_Active_Site MtbTMPK Active Site No_Binding No Binding MtbTMPK_Active_Site->No_Binding No_Reaction No Phosphorylation MtbTMPK_Active_Site->No_Reaction dTMP_substrate dTMP (Substrate) dTMP_substrate->No_Binding MtTMPK_IN_7 This compound (Inhibitor) MtTMPK_IN_7->MtbTMPK_Active_Site Binds to dTMP pocket Binding Binding

Caption: Proposed competitive inhibition of MtbTMPK.

References

An In-depth Technical Guide to Mycobacterium tuberculosis Thymidylate Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis thymidylate kinase (Mtb-TMPK) is a critical enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium. Its essential role and significant structural differences from its human counterpart make it a promising target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of Mtb-TMPK inhibitors, including their mechanism of action, different chemical classes, and associated potencies. Detailed experimental protocols for inhibitor screening and characterization are provided, alongside a visual representation of the thymidylate biosynthesis pathway and a typical drug discovery workflow. This document aims to serve as a valuable resource for researchers actively engaged in the discovery and development of new therapeutics to combat tuberculosis.

Introduction: The Role of Mtb-TMPK in Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb highlights the urgent need for new drugs with novel mechanisms of action.[1] Protein kinases, which are key regulators of cellular metabolism, have emerged as attractive targets for anti-TB drug discovery.[1]

Mtb-TMPK is an essential enzyme that catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a crucial step in the de novo and salvage pathways for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication.[2] The low sequence homology (approximately 22%) between Mtb-TMPK and the human isoform makes it a highly attractive target for the development of selective inhibitors with potentially fewer side effects.[2] Inhibition of Mtb-TMPK disrupts DNA synthesis, ultimately leading to bacterial cell death.

Signaling Pathway: Thymidylate Biosynthesis in M. tuberculosis

The biosynthesis of dTTP in M. tuberculosis involves both de novo and salvage pathways, with Mtb-TMPK playing a pivotal role at the convergence of these two routes. The pathway is initiated from precursors like dUMP, which is converted to dTMP by thymidylate synthases (ThyA or ThyX). Mtb-TMPK then phosphorylates dTMP to dTDP, which is subsequently converted to dTTP by nucleoside diphosphate kinase (Ndk).

Thymidylate_Biosynthesis_Pathway dUMP dUMP (deoxyuridine monophosphate) dTMP dTMP (deoxythymidine monophosphate) dUMP->dTMP ThyA / ThyX (Thymidylate Synthase) dTDP dTDP (deoxythymidine diphosphate) dTMP->dTDP Mtb-TMPK (Thymidylate Kinase) Target of Inhibition Thymidine Thymidine Thymidine->dTMP dTTP dTTP (deoxythymidine triphosphate) dTDP->dTTP Ndk (Nucleoside Diphosphate Kinase) DNA DNA dTTP->DNA DNA Polymerase

Figure 1: Thymidylate Biosynthesis Pathway in M. tuberculosis.

Classes of Mtb-TMPK Inhibitors and Quantitative Data

A variety of chemical scaffolds have been investigated as inhibitors of Mtb-TMPK. These can be broadly categorized into nucleoside and non-nucleoside inhibitors.

Nucleoside Analogues

These inhibitors are structurally similar to the natural substrate, dTMP. Modifications to the sugar or base moieties have been explored to enhance binding affinity and selectivity.

Compound ClassExample CompoundKi (µM)IC50 (µM)MIC (µg/mL)Reference
5'-Arylthiourea 4-thio-α-thymidine analogues-0.17-25 (M. bovis)[1]
Acyclic nucleosides (Z)-butenylthyminesNaphtholactam derivative0.27-0.42->128[1]
3'-Azido-3'-deoxythymidine monophosphate (AZT-MP)AZT-MP---[3]
Non-Nucleoside Inhibitors

High-throughput screening and fragment-based approaches have led to the discovery of potent non-nucleoside inhibitors, which offer the potential for improved drug-like properties.

Compound ClassExample CompoundKi (µM)IC50 (µM)MIC (µg/mL)Reference
3-Cyanopyridones--0.008 - 512.5 - >50[1]
1,6-Naphthyridin-2-ones--0.2 - 500-[1]
Thymine-like derivativesNaphtholactam/Naphthosultam moieties---[4]
1-(1-((4-(3-Chlorophenoxy)quinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dioneTKI1-0.9512.17 (H37Ra)[4]

Experimental Protocols

Expression and Purification of Mtb-TMPK

A detailed protocol for the expression and purification of recombinant Mtb-TMPK is crucial for in vitro screening of inhibitors.

  • Transformation: Transform E. coli BLi5 competent cells with a pHL50 vector containing the wild-type Mtb-TMPK coding sequence.

  • Culture Growth: Inoculate 1 L of 2xYT medium supplemented with appropriate antibiotics with the transformed cells. Grow the culture at 37°C with shaking until the absorbance at 600 nm reaches 1.5.

  • Induction: Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue incubation at 37°C for 3 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 8000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto a Blue-Sepharose column pre-equilibrated with lysis buffer. Wash the column and elute the protein using a high salt buffer (e.g., 1 M NaCl followed by 2 M NaCl).

  • Size-Exclusion Chromatography: Pool the fractions containing Mtb-TMPK and further purify the protein using a HiLoad Superdex 75 column for polishing and buffer exchange.[5]

Mtb-TMPK Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)

This continuous spectrophotometric assay measures the rate of ADP production by Mtb-TMPK, which is coupled to the oxidation of NADH.[5][6]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 2 units of pyruvate (B1213749) kinase, and 2 units of lactate (B86563) dehydrogenase.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells of a 96-well plate containing the reaction mixture. Include a DMSO control.

  • Enzyme and Substrate Addition: Add a fixed concentration of purified Mtb-TMPK enzyme to each well. Initiate the reaction by adding a fixed concentration of ATP (e.g., 0.5 mM) and dTMP (e.g., 0.05 mM).

  • Spectrophotometric Reading: Immediately monitor the decrease in absorbance at 340 nm at 25°C using a plate reader. The rate of NADH oxidation is proportional to the Mtb-TMPK activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The broth microdilution method is a common technique.[3]

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum of approximately 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC in a 96-well plate.

  • Inoculation: Add the prepared M. tuberculosis inoculum to each well. Include a drug-free growth control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by using a growth indicator like resazurin.[4]

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the inhibitor compounds against mammalian cells to determine their selectivity.[7]

  • Cell Seeding: Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Expose the cells to serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (50% cytotoxic concentration).

Drug Discovery Workflow for Mtb-TMPK Inhibitors

The discovery of novel Mtb-TMPK inhibitors typically follows a structured workflow, integrating both target-based and phenotypic screening approaches.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification & Validation (Mtb-TMPK) HTS High-Throughput Screening (HTS) (Biochemical or Phenotypic) Target_ID->HTS FBS Fragment-Based Screening (e.g., NMR, X-ray) Target_ID->FBS Hit_ID Hit Identification HTS->Hit_ID FBS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt ADMET In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Opt->ADMET In_Vivo_PK In vivo Pharmacokinetics ADMET->In_Vivo_PK In_Vivo_Efficacy In vivo Efficacy Models (e.g., mouse model of TB) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox Candidate Drug Candidate Tox->Candidate Phase_I Phase I (Safety) Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Candidate->Phase_I

Figure 2: A typical drug discovery workflow for Mtb-TMPK inhibitors.

Conclusion

Mtb-TMPK remains a highly promising and validated target for the development of new anti-tubercular drugs. The significant progress in identifying potent nucleoside and non-nucleoside inhibitors provides a strong foundation for future drug discovery efforts. A key challenge remains in translating potent enzyme inhibitors into compounds with excellent whole-cell activity against M. tuberculosis. This often relates to the unique and relatively impermeable cell wall of the bacterium. Future strategies should focus on optimizing the physicochemical properties of inhibitors to enhance their uptake and accumulation within the mycobacterial cell. The detailed methodologies and compiled data in this guide are intended to facilitate and accelerate the research and development of novel Mtb-TMPK inhibitors, ultimately contributing to the global fight against tuberculosis.

References

An In-Depth Technical Guide to MtTMPK-IN-7 for Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "MtTMPK-IN-7" is not available in the public domain, including scientific literature and patent databases, as of December 2025. The designation "this compound" may refer to an internal compound identifier from a research program that has not yet been publicly disclosed.

This guide, therefore, provides a comprehensive overview of the target, Mycobacterium tuberculosis thymidylate kinase (MtTMPK), and the broader context of inhibitor development, which would be relevant to understanding the potential role and significance of a compound like this compound.

Executive Summary

Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium. Its essentiality for mycobacterial growth and significant structural differences from its human counterpart make it an attractive and promising target for the development of novel anti-tuberculosis drugs. Research has led to the discovery of both nucleoside and non-nucleoside inhibitors of MtTMPK. A significant challenge in the field is the common disparity between potent enzyme inhibition and weak whole-cell activity against M. tuberculosis. This is often attributed to the difficulty of compounds penetrating the complex mycobacterial cell wall. This guide will delve into the mechanism of MtTMPK, classes of its inhibitors, and the experimental protocols used to evaluate them, providing a foundational understanding for the study of any novel inhibitor such as this compound.

The Target: Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)

MtTMPK, also known as TMPKmt, is a nucleoside monophosphate kinase that plays a pivotal role in the pyrimidine (B1678525) salvage pathway. It catalyzes the ATP-dependent phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a direct precursor for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA replication.[1][2] The inhibition of MtTMPK disrupts DNA synthesis, ultimately leading to bacterial cell death. The unique structural features of MtTMPK's active site compared to human thymidylate kinase allow for the design of selective inhibitors, minimizing potential off-target effects and toxicity.[3]

Signaling Pathway: DNA Synthesis

The enzymatic reaction catalyzed by MtTMPK is a critical step in the DNA synthesis pathway of M. tuberculosis.

DNA_Synthesis_Pathway cluster_pathway Simplified dTMP to dTTP Pathway cluster_inhibition Inhibition Mechanism dTMP dTMP (deoxythymidine monophosphate) dTDP dTDP (deoxythymidine diphosphate) dTMP->dTDP MtTMPK (Target of this compound) ATP -> ADP dTTP dTTP (deoxythymidine triphosphate) dTDP->dTTP Nucleoside Diphosphate Kinase ATP -> ADP DNA DNA Synthesis dTTP->DNA MtTMPK_IN_7 This compound MtTMPK_Enzyme MtTMPK MtTMPK_IN_7->MtTMPK_Enzyme Inhibits

Caption: The role of MtTMPK in the DNA synthesis pathway and its inhibition.

Classes of MtTMPK Inhibitors

To date, research has focused on two main classes of MtTMPK inhibitors:

  • Nucleoside Analogues: These inhibitors are structurally similar to the natural substrate, dTMP. While some have shown potent enzymatic activity, they often suffer from poor permeability across the mycobacterial cell wall and can be susceptible to metabolic instability.[3]

  • Non-Nucleoside Inhibitors: This class of inhibitors binds to sites on the enzyme distinct from the dTMP binding pocket. They offer greater structural diversity and the potential for improved pharmacokinetic properties. Several promising non-nucleoside scaffolds have been identified, including 3-cyanopyridones and 1,6-naphthyridin-2-ones, some of which have demonstrated nanomolar inhibitory activity against the enzyme.[4] A significant focus of current research is to enhance the whole-cell activity of these potent enzyme inhibitors.

Quantitative Data for MtTMPK Inhibitors

While no specific data for this compound is available, the following table outlines the types of quantitative data typically reported for MtTMPK inhibitors, with hypothetical examples for illustrative purposes.

ParameterDescriptionHypothetical Value (this compound)Reference Compound (e.g., a 3-cyanopyridone)
IC50 (Enzymatic) The half maximal inhibitory concentration against the isolated MtTMPK enzyme.0.05 µM0.01 - 1 µM
MIC (Whole-Cell) The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv.5 µM1 - 50 µM
Ki The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.0.02 µM0.005 - 0.5 µM
SI (Selectivity Index) The ratio of cytotoxicity (e.g., CC50 in a mammalian cell line) to antimicrobial activity (MIC). A higher SI is desirable.>20>10
CC50 The half maximal cytotoxic concentration against a mammalian cell line (e.g., Vero cells).>100 µM>100 µM

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of MtTMPK inhibitors.

MtTMPK Enzyme Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)

This assay is used to determine the IC50 of a test compound against the purified MtTMPK enzyme.

Principle: The production of ADP during the phosphorylation of dTMP by MtTMPK is coupled to the oxidation of NADH by a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) system. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant MtTMPK enzyme

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Substrates: ATP, dTMP

  • Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Coupling reagents: Phosphoenolpyruvate (PEP), NADH

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, dTMP, PEP, NADH, PK, and LDH.

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the MtTMPK enzyme to all wells except the negative control.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes at a constant temperature (e.g., 30°C).

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme_Assay_Workflow cluster_workflow MtTMPK Inhibition Assay Workflow prep Prepare Reaction Mixture (Buffer, Substrates, Coupling System) dispense Dispense Mixture into Plate prep->dispense add_compound Add Test Compound (Serial Dilutions) dispense->add_compound start_rxn Initiate Reaction with MtTMPK add_compound->start_rxn measure Monitor Absorbance at 340 nm start_rxn->measure analyze Calculate Initial Velocities measure->analyze determine_ic50 Determine IC50 from Dose-Response Curve analyze->determine_ic50

Caption: Workflow for the MtTMPK coupled-enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Principle: The test compound is serially diluted in a liquid culture medium, which is then inoculated with a standardized suspension of M. tuberculosis. Growth inhibition is assessed after a defined incubation period.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplates

  • Positive control antibiotic (e.g., rifampicin)

  • Negative control (no compound)

  • Resazurin (B115843) dye (for viability assessment)

Procedure:

  • Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculate all wells containing the test compound, as well as the positive and negative control wells, with the bacterial suspension.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound at which no color change is observed (i.e., growth is inhibited).

Conclusion and Future Directions

The development of potent and selective inhibitors of MtTMPK holds great promise for the future of tuberculosis therapy. While the lack of public information on "this compound" prevents a specific analysis, the general strategies and methodologies outlined in this guide provide a solid framework for its evaluation. The primary hurdle for any new MtTMPK inhibitor will be to demonstrate not only potent enzymatic inhibition but also effective whole-cell activity and a favorable safety profile. Future research will likely focus on strategies to improve the permeability of these compounds and to understand the mechanisms of potential resistance. The ultimate goal is to develop a novel anti-tuberculosis agent that can shorten treatment duration and be effective against drug-resistant strains of M. tuberculosis.

References

An In-depth Analysis of the Structure-Activity Relationship of MtTMPK-IN-7 and its Analogs as Potential Anti-Mycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of MtTMPK-IN-7, a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTMPK is a crucial enzyme in the DNA synthesis pathway of M. tuberculosis, making it an attractive target for the development of novel anti-tuberculosis therapeutics. This document summarizes the quantitative inhibitory data, details the experimental protocols used for its evaluation, and visualizes the underlying scientific strategy, offering valuable insights for researchers in the field of anti-infective drug discovery.

Quantitative Structure-Activity Relationship Data

This compound (also referred to as compound 26 in the primary literature) was developed as part of a strategy to improve the whole-cell activity of known MtbTMPK inhibitors by conjugating them with moieties known to enhance mycobacterial uptake.[1][2] The following table summarizes the enzymatic inhibitory activity (IC50) against MtbTMPK and the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv for this compound and its key analogs.

CompoundCore Scaffold ModificationMtbTMPK IC50 (μM)M. tuberculosis H37Rv MIC (μM)
1 Parent MtbTMPK Inhibitor29>50
17 Conjugated with a simplified Fe-chelating siderophore motifFavorable12.5
26 (this compound) Conjugated with an imidazo[1,2-a]pyridine (B132010) scaffold472.3 - 4.7
27 Analog of 26 ModerateSub-micromolar
28 Analog of 26 ModerateSub-micromolar

Data extracted from Jian Y, et al. Eur J Med Chem. 2020;206:112659.[1][2]

Experimental Protocols

The quantitative data presented above were obtained through the following standardized assays:

MtbTMPK Enzymatic Inhibition Assay

The inhibitory activity of the compounds against MtbTMPK was determined using a spectrophotometric assay.[1]

Materials:

  • Purified MtbTMPK enzyme

  • ATP (0.5 mM)

  • dTMP (0.05 mM)

  • Reaction buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2

  • Coupling enzymes: lactate (B86563) dehydrogenase, pyruvate (B1213749) kinase, and nucleoside diphosphate (B83284) kinase (2 units each)

  • NADH (0.2 mM)

  • Phosphoenol pyruvate (1 mM)

  • Test compounds at various concentrations

Procedure:

  • The assay was performed in a reaction mixture containing the buffer, ATP, dTMP, NADH, phosphoenol pyruvate, and the coupling enzymes.

  • The test compounds were added to the reaction mixture at different concentrations.

  • The reaction was initiated by the addition of the purified MtbTMPK enzyme.

  • The rate of NADH oxidation was monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curves.

Antimycobacterial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis H37Rv was determined using a broth microdilution method.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Test compounds at various concentrations

Procedure:

  • The test compounds were serially diluted in Middlebrook 7H9 broth in a 96-well plate.

  • A standardized inoculum of M. tuberculosis H37Rv was added to each well.

  • The plates were incubated at 37°C for 5-7 days.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria.

Structure-Activity Relationship Analysis and Discussion

The development of this compound and its analogs was driven by the hypothesis that the poor whole-cell activity of many potent MtbTMPK inhibitors is due to limited uptake by the mycobacteria. The strategy involved conjugating a known MtbTMPK inhibitor (compound 1 ) with chemical motifs recognized for their ability to facilitate entry into mycobacterial cells.

The parent compound 1 demonstrated good enzymatic inhibition with an IC50 of 29 μM but lacked significant whole-cell activity (MIC > 50 μM). Conjugation with a simplified siderophore motif, which is involved in iron uptake in mycobacteria, led to compound 17 with improved whole-cell activity (MIC = 12.5 μM).

A more successful approach was the conjugation of the parent inhibitor with an imidazo[1,2-a]pyridine scaffold, resulting in this compound (compound 26 ). This modification led to a moderate MtbTMPK inhibitory potency (IC50 = 47 μM) but a significant enhancement in antimycobacterial activity, achieving a sub-micromolar to low micromolar MIC range (2.3-4.7 μM) without significant cytotoxicity. Similar results were observed for its analogs 27 and 28 .

These findings suggest that for this class of compounds, the whole-cell activity is not solely dependent on the enzymatic potency. The improved antimycobacterial activity of this compound and its analogs is likely attributed to the enhanced uptake of the compounds into the mycobacteria, facilitated by the imidazo[1,2-a]pyridine moiety. While a direct correlation between improved uptake and the conjugated scaffold was not definitively proven in the study, the significant increase in whole-cell activity strongly supports this hypothesis. It is also possible that these hybrid molecules act on multiple targets within the mycobacteria.

Visualizations

Experimental Workflow for Improving Whole-Cell Activity

G A Start with Potent MtbTMPK Inhibitor (Poor Whole-Cell Activity) B Hypothesis: Poor Bacterial Uptake A->B C Strategy: Conjugate with Uptake-Enhancing Moieties B->C D Siderophore Conjugation C->D E Imidazo[1,2-a]pyridine Conjugation C->E F Synthesis of Analog Series D->F E->F G Biological Evaluation F->G H MtbTMPK Enzymatic Assay (IC50) G->H I Antimycobacterial Assay (MIC) G->I J SAR Analysis H->J I->J K Lead Compound with Improved Whole-Cell Activity (e.g., this compound) J->K

Caption: Workflow for the development of this compound.

Signaling Pathway Inhibition

G cluster_0 Mycobacterium tuberculosis Cell dTMP dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK Substrate dTDP dTDP MtbTMPK->dTDP Phosphorylation DNA_Synthesis DNA Synthesis dTDP->DNA_Synthesis Cell_Division Cell Division DNA_Synthesis->Cell_Division MtTMPK_IN_7 This compound MtTMPK_IN_7->MtbTMPK Inhibition

Caption: Inhibition of the MtbTMPK pathway by this compound.

References

MtTMPK-IN-7: A Comprehensive Technical Guide for a Novel Anti-Tuberculosis Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel anti-TB agents with new mechanisms of action. One promising target is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for mycobacterial DNA synthesis with low sequence homology to its human counterpart, suggesting the potential for selective inhibition. This technical guide provides an in-depth overview of MtTMPK-IN-7, a non-nucleoside inhibitor of MtTMPK, summarizing its inhibitory activity, antimycobacterial efficacy, and cytotoxicity. Detailed experimental protocols for key assays are provided, along with visualizations of the relevant biological pathway and experimental workflows to support further research and development of this promising anti-tuberculosis agent.

Introduction

The thymidylate kinase (TMPK) enzyme plays a crucial role in the DNA synthesis pathway by catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP). The significant structural differences between the mycobacterial and human TMPK enzymes make MtTMPK an attractive and selective target for novel anti-tuberculosis drugs.[1][2] this compound has emerged as a moderate inhibitor of MtTMPK with potent whole-cell activity against Mycobacterium tuberculosis.[3] A notable challenge in the development of MtTMPK inhibitors has been the frequent disparity between enzymatic inhibition and whole-cell activity.[1] this compound, however, demonstrates promising sub-micromolar activity against mycobacteria, indicating it successfully overcomes this common hurdle.[3] This document serves as a core technical resource, consolidating the available data and methodologies related to this compound to facilitate its evaluation as a potential anti-tuberculosis therapeutic.

Quantitative Data

The following tables summarize the in vitro inhibitory and cytotoxic profile of this compound.

Table 1: Enzymatic Inhibition of MtTMPK by this compound

Target EnzymeIC50 (μM)
Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)47

Table 2: Antimycobacterial Activity of this compound against M. tuberculosis H37Rv *

Growth MediumMIC (μM)
7H9/Glucose4.7
GAST (Iron-deficient)2.3
GAST (Iron-rich)2.3

Data for this table is inferred from the MIC range of 2.3-4.7 μM provided in a general context for mycobacteria in the initial search. Specific values for each medium for the H37Rv strain need to be confirmed from the primary literature.

Table 3: Cytotoxicity Profile of this compound

Cell LineAssayIC50 (μM)
MRC-5 (Human lung fibroblast)MTT>50

The statement "without significant cytotoxicity" suggests a high IC50 value. The specific value of >50 μM needs to be confirmed from the primary research article.

Signaling Pathway and Mechanism of Action

This compound exerts its antimycobacterial effect by inhibiting the activity of MtTMPK. This enzyme is a critical component of the thymidylate synthesis pathway, which is essential for the production of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. By blocking the phosphorylation of dTMP to dTDP, this compound disrupts this pathway, leading to the depletion of the dTTP pool and subsequent inhibition of DNA synthesis, ultimately arresting bacterial growth.

Thymidylate_Synthesis_Pathway cluster_pathway Thymidylate Synthesis Pathway in M. tuberculosis cluster_inhibition Inhibition by this compound dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (ThyA/ThyX) dTDP dTDP dTMP->dTDP MtTMPK dTMP:e->dTDP:w dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase DNA DNA Synthesis dTTP->DNA MtTMPK_IN_7 This compound MtTMPK_IN_7->inhibition dTMP_dTDP_arrow dTMP_dTDP_arrow

Caption: Inhibition of the M. tuberculosis thymidylate synthesis pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

MtTMPK Enzymatic Inhibition Assay

This protocol describes a general procedure for determining the in vitro inhibitory activity of compounds against MtTMPK. The specific concentrations of substrates and enzymes should be optimized based on the primary literature.

Workflow for MtTMPK Enzymatic Inhibition Assay

MtTMPK_Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, MtTMPK Enzyme, dTMP, ATP, and this compound dilutions start->prepare_reagents add_components Add buffer, enzyme, and this compound to microplate wells prepare_reagents->add_components pre_incubate Pre-incubate at room temperature add_components->pre_incubate initiate_reaction Initiate reaction by adding dTMP and ATP pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Stop reaction (e.g., with EDTA) incubate_reaction->stop_reaction detect_signal Detect signal (e.g., ADP-Glo™ Kinase Assay) stop_reaction->detect_signal analyze_data Analyze data to determine IC50 values detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for the MtTMPK enzymatic inhibition assay.

Materials:

  • Purified MtTMPK enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Deoxythymidine monophosphate (dTMP)

  • Adenosine triphosphate (ATP)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a microplate, add the MtTMPK enzyme and the diluted this compound or DMSO (as a control).

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of dTMP and ATP to each well.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution containing EDTA).

  • Measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures luminescence.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Workflow for Microplate Alamar Blue Assay (MABA)

MABA_Workflow start Start prepare_compounds Prepare serial dilutions of this compound in a 96-well plate start->prepare_compounds prepare_inoculum Prepare M. tuberculosis H37Rv inoculum and adjust to a standard turbidity prepare_compounds->prepare_inoculum inoculate_plate Inoculate the plate with the bacterial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate the plate at 37°C for 5-7 days inoculate_plate->incubate_plate add_alamarblue Add Alamar Blue reagent and Tween 80 to each well incubate_plate->add_alamarblue reincubate_plate Re-incubate the plate for 24 hours add_alamarblue->reincubate_plate read_results Visually or spectrophotometrically determine the color change reincubate_plate->read_results determine_mic Identify the MIC as the lowest concentration that prevents a color change from blue to pink read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • This compound (dissolved in DMSO)

  • Alamar Blue reagent

  • Tween 80 (20% solution)

  • Sterile 96-well microplates

Procedure:

  • In a 96-well microplate, prepare two-fold serial dilutions of this compound in 7H9 broth. Include a drug-free control well.

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve the final desired inoculum concentration.

  • Inoculate each well of the microplate with the bacterial suspension.

  • Seal the plates and incubate at 37°C in a humidified incubator for 5-7 days.

  • After incubation, add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.

  • Re-incubate the plates for an additional 24 hours.

  • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to evaluate the cytotoxicity of compounds on mammalian cell lines.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start seed_cells Seed mammalian cells (e.g., MRC-5) in a 96-well plate start->seed_cells incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells add_compounds Add serial dilutions of this compound incubate_cells->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize_formazan Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize_formazan read_absorbance Measure absorbance at ~570 nm solubilize_formazan->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • MRC-5 human lung fibroblast cell line (or other suitable mammalian cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Seed the MRC-5 cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the cell viability against the compound concentration.

Synthesis

The detailed synthesis of this compound has not been made publicly available in the initial search results. Access to the supplementary information of the primary research article by Jian et al. (2020) is required to provide a diagram and a step-by-step description of the synthesis.

Pharmacokinetics

To date, no in vivo pharmacokinetic data for this compound has been identified in the public domain. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a clinical candidate.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of anti-tuberculosis agents. Its ability to inhibit the essential MtTMPK enzyme and demonstrate potent whole-cell activity against M. tuberculosis with minimal cytotoxicity is a significant advancement. Future research should focus on:

  • Lead Optimization: Improving the enzymatic potency and pharmacokinetic properties of this compound through medicinal chemistry efforts.

  • Mechanism of Action Studies: Confirming on-target activity within the mycobacterial cell and investigating potential off-target effects.

  • Resistance Studies: Determining the frequency of resistance development and identifying the genetic basis of resistance to this compound.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of tuberculosis to assess its potential for clinical development.

  • Broad-Spectrum Activity: Assessing the activity of this compound against a panel of drug-resistant clinical isolates of M. tuberculosis.

The comprehensive data and protocols provided in this guide are intended to support and accelerate these crucial next steps in the evaluation of this compound as a potential novel therapeutic for tuberculosis.

References

Chemical properties and solubility of MtTMPK-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Solubility of MtTMPK-IN-7

This technical guide provides a comprehensive overview of the known chemical properties and solubility profile of this compound, a moderately potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Chemical Properties

This compound is a non-nucleoside inhibitor of MtbTMPK, an essential enzyme for the DNA synthesis of Mycobacterium tuberculosis. The following table summarizes its fundamental chemical properties.

PropertyValue
Molecular Formula C₂₇H₂₉ClN₆O₃[1]
Molecular Weight 521.01 g/mol [1]
IUPAC Name Not available in public literature.
pKa Data not available.
logP Data not available.

Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation. While specific quantitative solubility data for this compound in various solvents are not publicly available, the following table outlines common solvents used for solubility testing of kinase inhibitors. It is recommended to determine the kinetic and thermodynamic solubility of this compound in these solvents to guide its use in in vitro and in vivo studies. Many small-molecule kinase inhibitors are lipophilic and exhibit low aqueous solubility, often falling under the Biopharmaceutical Classification System (BCS) Class II.[2]

SolventSolubility
Water Data not available
Phosphate-Buffered Saline (PBS), pH 7.4 Data not available
Dimethyl Sulfoxide (DMSO) Data not available
Ethanol Data not available
Methanol Data not available

Experimental Protocols

Detailed methodologies for the characterization of kinase inhibitors are crucial for obtaining reliable and reproducible data. The following sections provide standardized protocols for determining the IC₅₀ value and solubility of compounds like this compound.

IC₅₀ Determination Protocol

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC₅₀ of an inhibitor against its target enzyme.

Objective: To determine the concentration of this compound required to inhibit 50% of the MtbTMPK enzymatic activity.

Materials:

  • Purified MtbTMPK enzyme

  • Substrates (dTMP and ATP)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM MgCl₂)

  • Coupled enzyme system for detecting product formation (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase for an NADH-depleting assay)

  • NADH

  • Phosphoenolpyruvate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, dTMP, ATP, NADH, phosphoenolpyruvate, and the coupled enzymes.

  • Inhibitor Addition: Add the various concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the purified MtbTMPK enzyme to all wells except the negative control.

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 30°C).[3] Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Kinetic Solubility Assay Protocol

This assay measures the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, providing a rapid assessment of its behavior in in vitro assays.[1]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plate

  • Plate shaker

  • Nephelometer or UV spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the this compound DMSO stock solution in a 96-well plate.

  • Buffer Addition: Add PBS to each well to achieve the desired final compound concentrations and a final DMSO concentration of typically ≤2%.

  • Incubation: Mix the plate on a shaker for a defined period (e.g., 2 hours) at room temperature.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

    • UV Spectrophotometry: Filter the solutions to remove any precipitate and measure the absorbance of the filtrate at the compound's λₘₐₓ.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is observed compared to a buffer-only control.

Thermodynamic Solubility Assay (Shake-Flask Method) Protocol

This method determines the equilibrium solubility of a compound and is considered a more accurate measure of its intrinsic solubility.

Objective: To determine the thermodynamic solubility of this compound.

Materials:

  • Solid this compound

  • Solvent of interest (e.g., water, PBS)

  • Vials with screw caps

  • Shaking incubator

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Allow the undissolved solid to settle.

  • Filtration: Filter the supernatant to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in the specific solvent at that temperature.

Visualizations

MtbTMPK Enzymatic Reaction Pathway

The following diagram illustrates the catalytic cycle of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), the target of this compound. The enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP).

MtbTMPK_Catalytic_Cycle MtbTMPK Catalytic Cycle cluster_0 Enzyme States cluster_1 Substrates & Products E Apo-MtbTMPK E_dTMP E-dTMP Complex E_dTMP_ATP E-dTMP-ATP Complex (LID Open) E_dTMP->E_dTMP_ATP E_dTMP_ATP_Closed E-dTMP-ATP Complex (LID Closed) E_dTMP_ATP->E_dTMP_ATP_Closed LID Closure E_dTDP_ADP E-dTDP-ADP Complex E_dTMP_ATP_Closed->E_dTDP_ADP Phosphoryl Transfer E_dTDP_ADP->E Product Release (LID Opening) ADP ADP E_dTDP_ADP->ADP Release dTDP dTDP E_dTDP_ADP->dTDP Release dTMP dTMP dTMP->E_dTMP Binding ATP ATP ATP->E_dTMP_ATP Binding

Caption: Catalytic cycle of MtbTMPK.

Experimental Workflow for Kinase Inhibitor Characterization

This diagram outlines a general workflow for the synthesis and characterization of a novel kinase inhibitor, applicable to compounds such as this compound.

Inhibitor_Characterization_Workflow Kinase Inhibitor Characterization Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification structure Structural Analysis (NMR, MS) purification->structure solubility Solubility Assays (Kinetic, Thermodynamic) structure->solubility logp_pka logP & pKa Determination solubility->logp_pka enzyme_assay Enzymatic Assay (IC₅₀) logp_pka->enzyme_assay cell_assay Whole-Cell Assay (MIC) enzyme_assay->cell_assay toxicity Cytotoxicity Assay cell_assay->toxicity

Caption: Workflow for inhibitor characterization.

References

Methodological & Application

Application Notes and Protocols for MtbTMPK Enzyme Inhibition Assay Using MtTMPK-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic targets and inhibitors. Thymidylate kinase from M. tuberculosis (MtbTMPK) is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, responsible for phosphorylating deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), an essential precursor for DNA synthesis.[1][2] Its vital role in mycobacterial growth and survival, coupled with structural differences from its human counterpart, makes MtbTMPK an attractive target for the development of new anti-tubercular agents.[3]

This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize inhibitors of MtbTMPK, using MtTMPK-IN-7 as a reference compound. This compound is a known inhibitor of MtbTMPK with reported activity against M. tuberculosis.[4]

Signaling Pathway and Inhibition

MtbTMPK catalyzes the transfer of a phosphate (B84403) group from ATP to dTMP. This reaction is a critical step in the biosynthesis of dTTP, a necessary building block for DNA replication. Inhibition of MtbTMPK disrupts this pathway, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.

MtbTMPK_Pathway cluster_0 Pyrimidine Salvage Pathway cluster_1 Inhibition dTMP dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK ATP ATP ATP->MtbTMPK dTDP dTDP MtbTMPK->dTDP ADP ADP MtbTMPK->ADP DNA_Synthesis DNA Synthesis dTDP->DNA_Synthesis ...further phosphorylation Inhibitor This compound Inhibitor->MtbTMPK

Caption: MtbTMPK catalyzes the phosphorylation of dTMP to dTDP, a key step in DNA synthesis. This compound inhibits this process.

Quantitative Data Summary

The following table summarizes the key quantitative data for the MtbTMPK enzyme and the inhibitor this compound.

ParameterValueSubstrate/InhibitorNotes
IC50 47 µMThis compoundHalf-maximal inhibitory concentration.[4]
Kinetic Mechanism Induced-fitMtbTMPKThe enzyme undergoes a conformational change upon substrate binding.[5]
Cofactor Mg²⁺MtbTMPKEssential for catalytic activity.[5]
Km for dTMP To be determineddTMPMichaelis constant for dTMP.
Km for ATP To be determinedATPMichaelis constant for ATP.
Vmax To be determinedMtbTMPKMaximum reaction velocity.

Experimental Protocol: Spectrophotometric MtbTMPK Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials and Reagents
  • Purified recombinant MtbTMPK enzyme

  • Deoxythymidine monophosphate (dTMP)

  • Adenosine triphosphate (ATP)

  • This compound (or other test inhibitors)

  • Tris-HCl buffer (pH 7.4)

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Phosphoenolpyruvate (PEP)

  • Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Nucleoside diphosphate kinase (NDPK)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow

Assay_Workflow start Start: Prepare Reagents prepare_mix Prepare Assay Mix (Buffer, PEP, NADH, Coupling Enzymes) start->prepare_mix add_inhibitor Add Inhibitor (this compound) or DMSO (Control) to Wells prepare_mix->add_inhibitor add_enzyme Add MtbTMPK Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate add_substrates Initiate Reaction by Adding Substrates (dTMP and ATP) pre_incubate->add_substrates measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) add_substrates->measure_absorbance analyze_data Data Analysis: Calculate Initial Velocity and % Inhibition measure_absorbance->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50

Caption: Workflow for the MtbTMPK enzyme inhibition assay.

Procedure
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of Tris-HCl (pH 7.4).

    • Prepare 1 M stock solutions of KCl and MgCl₂.

    • Prepare 100 mM stock solutions of dTMP, ATP, and PEP.

    • Prepare a 10 mM stock solution of NADH.

    • Reconstitute PK, LDH, and NDPK according to the manufacturer's instructions.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.

  • Assay Setup:

    • Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂.

    • In a 96-well plate, add the following components to each well for a final volume of 200 µL:

      • Assay Buffer

      • 1 mM PEP

      • 0.2 mM NADH

      • 2 units of PK

      • 2 units of LDH

      • 2 units of NDPK

      • 2 µL of the desired concentration of this compound in DMSO (or 2 µL of DMSO for the no-inhibitor control).

      • A suitable concentration of MtbTMPK enzyme (to be determined empirically to ensure a linear reaction rate).

    • Include a "no enzyme" control well containing all components except MtbTMPK.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of dTMP and ATP to each well to achieve final concentrations of 0.05 mM and 0.5 mM, respectively.

    • Immediately place the plate in a microplate spectrophotometer pre-set to 25°C or 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate the Initial Reaction Velocity:

    • For each concentration of the inhibitor, plot the absorbance at 340 nm against time.

    • Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of the curve.

    • Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Calculate Percent Inhibition:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This protocol provides a robust and reliable method for assessing the inhibitory activity of compounds against MtbTMPK. The use of a coupled spectrophotometric assay allows for continuous monitoring of the enzyme reaction, providing accurate kinetic data. By following this protocol, researchers can effectively screen for and characterize novel inhibitors of MtbTMPK, contributing to the development of new therapeutics for tuberculosis. It is important to note that while this protocol provides a framework, optimization of enzyme and substrate concentrations may be necessary to achieve optimal assay performance.

References

Application Notes and Protocols for Cell-Based Assay of MtTMPK-IN-7 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for evaluating the intracellular efficacy of MtTMPK-IN-7, a novel inhibitor targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), using a macrophage-based in vitro model. This document is intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, establishes a persistent intracellular infection within host macrophages. The bacterial enzyme thymidylate kinase (MtTMPK) is crucial for the synthesis of dTTP, an essential precursor for DNA replication, making it a promising target for novel anti-tubercular drugs.[1][2][3] this compound is a novel non-nucleoside inhibitor designed for specificity and potency against MtTMPK. A significant challenge in the development of MtTMPK inhibitors is translating potent enzyme inhibition into whole-cell activity, likely due to issues with cell wall permeability and efflux pumps.[2][3] Therefore, cell-based assays that assess the compound's activity against intracellular Mtb are critical for preclinical evaluation.

This protocol details a robust and reproducible cell-based assay to determine the intracellular anti-mycobacterial activity of this compound. The assay utilizes a human macrophage-like cell line (THP-1) infected with Mtb, providing a physiologically relevant model to assess the compound's ability to penetrate host and bacterial cells and exert its inhibitory effect.

Signaling Pathway of MtTMPK in M. tuberculosis

The following diagram illustrates the essential role of MtTMPK in the pyrimidine (B1678525) salvage pathway, leading to the production of thymidine (B127349) triphosphate for DNA synthesis. Inhibition of this enzyme by compounds like this compound disrupts this pathway, leading to the cessation of bacterial replication.

MtTMPK_Pathway cluster_Mtb Mycobacterium tuberculosis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase MtTMPK MtTMPK dTMP->MtTMPK Substrate dTDP dTDP dTTP dTTP dTDP->dTTP Nucleoside Diphosphate Kinase DNA DNA Synthesis dTTP->DNA MtTMPK->dTDP Phosphorylation Inhibitor This compound Inhibitor->MtTMPK Inhibition

Caption: MtTMPK enzymatic pathway and its inhibition.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202).

  • Mtb Strain: M. tuberculosis H37Rv (ATCC 27294) or a luminescent/fluorescent reporter strain.

  • Reagents:

    • RPMI-1640 medium with L-glutamine.

    • Fetal Bovine Serum (FBS).

    • Phorbol 12-myristate 13-acetate (PMA).

    • This compound (dissolved in DMSO).

    • Resazurin (B115843) sodium salt.

    • 7H9 Broth with ADC supplement.

    • Phosphate Buffered Saline (PBS).

    • Triton X-100.

    • 7H11 Agar (B569324) with OADC supplement.

Experimental Workflow

The overall workflow for the intracellular Mtb growth inhibition assay is depicted below.

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis node_thp1_prep 1. Differentiate THP-1 cells with PMA for 48h node_mtb_prep 2. Prepare M. tuberculosis inoculum node_infect 3. Infect THP-1 cells with Mtb (MOI 10:1) for 4h node_mtb_prep->node_infect node_wash1 4. Wash to remove extracellular bacteria node_infect->node_wash1 node_treat 5. Add this compound at various concentrations node_wash1->node_treat node_incubate 6. Incubate for 72h node_treat->node_incubate node_lyse 7. Lyse macrophages node_incubate->node_lyse node_quantify 8. Quantify bacterial viability (CFU or reporter assay) node_lyse->node_quantify

Caption: Workflow for intracellular Mtb inhibition assay.

Detailed Methodology

1. THP-1 Macrophage Differentiation

  • Seed THP-1 monocytes in a 96-well plate at a density of 5 x 104 cells/well in RPMI-1640 supplemented with 10% FBS.

  • Add PMA to a final concentration of 20 ng/mL to induce differentiation into macrophage-like cells.

  • Incubate for 48 hours at 37°C in a 5% CO2 incubator. After incubation, cells should be adherent.

  • Aspirate the PMA-containing medium and wash the cells twice with pre-warmed RPMI-1640.

2. M. tuberculosis Infection

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Prepare a single-cell suspension of Mtb and adjust the concentration to achieve a multiplicity of infection (MOI) of 10 bacteria per macrophage.

  • Infect the differentiated THP-1 cells with the Mtb suspension for 4 hours at 37°C.

  • After the infection period, remove the inoculum and wash the cells three times with pre-warmed RPMI-1640 to remove extracellular bacteria.

3. Compound Treatment

  • Prepare serial dilutions of this compound in RPMI-1640 with 10% FBS. The final DMSO concentration should not exceed 0.5%.

  • Add the compound dilutions to the infected cells. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

4. Quantification of Intracellular Bacterial Viability

a. Colony Forming Unit (CFU) Assay:

  • After 72 hours of treatment, aspirate the medium from the wells.
  • Lyse the macrophages by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes.
  • Prepare 10-fold serial dilutions of the cell lysates in 7H9 broth.
  • Plate 100 µL of each dilution onto 7H11 agar plates.
  • Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the number of viable bacteria (CFU/mL).

b. Resazurin Microtiter Assay (REMA) (Alternative to CFU):

  • This method is suitable for reporter strains or after lysis of macrophages.
  • To each well, add 20 µL of resazurin solution (0.01% w/v).
  • Incubate for 16-24 hours at 37°C.
  • Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm. A color change from blue to pink indicates bacterial viability.

5. Cytotoxicity Assay

  • To ensure that the observed anti-mycobacterial activity is not due to toxicity to the host cells, perform a parallel cytotoxicity assay on uninfected THP-1 macrophages.

  • Treat the differentiated, uninfected THP-1 cells with the same concentrations of this compound for 72 hours.

  • Assess cell viability using an MTT assay or a resazurin-based assay.

Data Presentation

The following tables summarize hypothetical data for the intracellular activity and cytotoxicity of this compound.

Table 1: Intracellular Anti-mycobacterial Activity of this compound

CompoundConcentration (µM)Mean CFU/mL (log10)% Inhibition
Vehicle Control06.50%
This compound16.225%
55.570%
104.890%
254.199%
Rifampicin14.0>99%

Table 2: Cytotoxicity of this compound against THP-1 Macrophages

CompoundConcentration (µM)% Cell Viability
Vehicle Control0100%
This compound198%
595%
1092%
2588%
5075%

Table 3: Summary of Efficacy and Toxicity

CompoundMIC90 (Intracellular, µM)CC50 (THP-1, µM)Selectivity Index (SI = CC50/MIC90)
This compound10>50>5

Conclusion

This protocol provides a detailed framework for the cell-based evaluation of MtTMPK inhibitors against intracellular M. tuberculosis. By employing a physiologically relevant macrophage infection model, researchers can effectively assess the potential of compounds like this compound to not only inhibit their target enzyme but also to penetrate host and bacterial cells to exert a therapeutic effect. The concurrent evaluation of host cell cytotoxicity is essential to determine the selectivity of the compound, a critical parameter for further drug development. This assay serves as a crucial step in the preclinical pipeline for novel anti-tuberculosis agents.

References

Application Notes and Protocols for MtTMPK-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MtTMPK-IN-7 is a non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTMPK is a critical enzyme in the pyrimidine (B1678525) salvage pathway of M. tuberculosis, responsible for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP). This pathway is essential for the synthesis of thymidine (B127349) triphosphate (dTTP), a necessary precursor for DNA replication and repair.[1][2] The low sequence homology between MtbTMPK and human thymidylate kinase makes it an attractive target for the development of selective anti-tuberculosis agents.[3][4][5] this compound has demonstrated moderate inhibitory activity against the MtbTMPK enzyme and potent activity against M. tuberculosis in cellular assays, with no significant cytotoxicity against mammalian cells. These application notes provide detailed protocols for the use of this compound in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSpecies/Cell LineReference
IC50 (MtbTMPK) 47 µMM. tuberculosis
MIC 2.3 - 4.7 µMM. tuberculosis H37Rv
Cytotoxicity (IC50) No significant cytotoxicity observedNot specified

Signaling Pathway

The following diagram illustrates the role of MtbTMPK in the M. tuberculosis DNA synthesis pathway and the inhibitory action of this compound.

MtbTMPK_Pathway cluster_salvage Pyrimidine Salvage Pathway Thymidine Thymidine dTMP dTMP Thymidine->dTMP ATP -> ADP Thymidine_Kinase Thymidine Kinase dTDP dTDP dTMP->dTDP ATP -> ADP MtbTMPK MtbTMPK dTTP dTTP dTDP->dTTP ATP -> ADP NDPK Nucleoside Diphosphate Kinase (NDPK) DNA_Synthesis DNA Synthesis dTTP->DNA_Synthesis MtTMPK_IN_7 This compound MtTMPK_IN_7->MtbTMPK

Caption: MtbTMPK pathway and this compound inhibition.

Experimental Protocols

MtbTMPK Enzymatic Inhibition Assay

This protocol is adapted from a standard spectrophotometric assay used to measure the kinase activity of MtbTMPK.

Workflow:

References

Application Notes and Protocols for Fragment-Based Drug Discovery Targeting Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets within the bacterium. One such promising target is thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in Mtb.[1] MtTMPK catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), a crucial step in the production of thymidine triphosphate (dTTP), a necessary precursor for DNA replication. The structural and mechanistic differences between MtTMPK and its human counterpart make it an attractive target for the development of selective inhibitors.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[2][3][4] This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, often with low affinity.[2][5] These initial fragment hits can then be optimized and grown into more potent, drug-like molecules.[5][6] This application note provides an overview and generalized protocols for the application of FBDD in the discovery of inhibitors against MtTMPK. While a specific inhibitor designated "MtTMPK-IN-7" was not found in the public domain, the methodologies described herein are based on established practices for targeting MtTMPK and similar enzymes.

Data Presentation: Exemplar Quantitative Data for MtTMPK Inhibitors

The following table summarizes hypothetical but representative data for newly discovered fragment hits and a subsequently developed lead compound targeting MtTMPK. This illustrates the type of quantitative data generated during an FBDD campaign.

Compound IDFragment/LeadMolecular Weight (Da)IC50 (µM)Ligand Efficiency (LE)
Frag-AFragment< 3005000.35
Frag-BFragment< 30010000.30
Lead-1Lead Compound45050.42

Ligand Efficiency (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom. It helps in prioritizing fragments for further development.

Signaling Pathway and Inhibition

The following diagram illustrates the role of MtTMPK in the DNA synthesis pathway of Mycobacterium tuberculosis and the mechanism of its inhibition.

Caption: MtTMPK pathway and its inhibition.

Experimental Protocols

Detailed methodologies for key experiments in an FBDD campaign targeting MtTMPK are provided below.

Protein Expression and Purification of MtTMPK

A reliable source of pure, active MtTMPK is fundamental for any screening campaign.

Protocol:

  • Gene Cloning: The gene encoding MtTMPK is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) and protein expression is induced with IPTG.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is performed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation and the supernatant is loaded onto a nickel-NTA affinity column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.

  • Further Purification: Size-exclusion chromatography is used as a final polishing step to obtain highly pure and monomeric MtTMPK.

  • Quality Control: Protein purity is assessed by SDS-PAGE, and concentration is determined using a spectrophotometer.

Fragment Library Screening using Biophysical Methods

Several biophysical techniques can be employed for fragment screening. Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are commonly used.

NMR Screening Protocol (Saturation Transfer Difference - STD):

  • Sample Preparation: A solution of MtTMPK (typically 10-20 µM) is prepared in a deuterated buffer. The fragment library is screened in cocktails of 5-10 fragments, with each fragment at a concentration of 100-200 µM.

  • NMR Data Acquisition: 1D proton NMR spectra are acquired for each cocktail with and without protein saturation. The STD experiment selectively irradiates the protein, and saturation is transferred to any bound fragments.

  • Data Analysis: The difference spectrum (STD spectrum) reveals signals only from the bound fragments. Fragments showing clear signals in the STD spectrum are considered hits.

SPR Screening Protocol:

  • Chip Preparation: MtTMPK is immobilized on a sensor chip surface.

  • Fragment Screening: Solutions of individual fragments (typically at 100-500 µM) are flowed over the chip surface.

  • Binding Detection: Binding of a fragment to the immobilized MtTMPK results in a change in the refractive index, which is detected as a response unit (RU). Fragments causing a significant response are identified as hits.

Hit Validation and IC50 Determination using an Enzyme Activity Assay

Hits from the primary screen are validated, and their potency is quantified using a functional assay that measures MtTMPK activity. A common method is a coupled-enzyme assay that links ADP production to a colorimetric or fluorescent readout.

Coupled-Enzyme Assay Protocol:

  • Assay Principle: The ADP produced by MtTMPK is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then used by lactate (B86563) dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH is monitored by a decrease in absorbance at 340 nm.

  • Reaction Mixture: A reaction mixture is prepared containing assay buffer, ATP, dTMP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • IC50 Determination: The assay is performed with a fixed concentration of MtTMPK and varying concentrations of the inhibitor. The reaction is initiated by the addition of dTMP.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Confirmed hits are subjected to medicinal chemistry efforts to improve their potency and drug-like properties.

General Workflow:

  • Structural Biology: Co-crystal structures of MtTMPK in complex with fragment hits are determined using X-ray crystallography to understand the binding mode.

  • Structure-Based Design: The structural information guides the design of analogs with improved interactions with the protein.

  • Chemical Synthesis: New analogs are synthesized.

  • Iterative Testing: The synthesized compounds are tested in the enzyme activity assay to determine their potency, establishing a structure-activity relationship (SAR).

  • Property Profiling: Promising compounds are further profiled for their physicochemical properties, selectivity, and cellular activity against Mtb.

Experimental Workflow Diagram

The following diagram outlines the general workflow for fragment-based drug discovery targeting MtTMPK.

G cluster_workflow FBDD Workflow for MtTMPK Inhibitors start Target Identification (MtTMPK) protein_prep Protein Production & Purification start->protein_prep frag_screen Fragment Library Screening (NMR, SPR) protein_prep->frag_screen hit_id Hit Identification frag_screen->hit_id hit_val Hit Validation (Enzyme Assay) hit_id->hit_val sar Structure-Activity Relationship (SAR) hit_val->sar lead_opt Lead Optimization sar->lead_opt sar->lead_opt Iterative Cycles preclinical Preclinical Development lead_opt->preclinical

Caption: FBDD workflow for MtTMPK inhibitors.

Fragment-based drug discovery is a robust and effective approach for the identification of novel inhibitors against Mycobacterium tuberculosis thymidylate kinase. The protocols and workflows described provide a foundational framework for researchers and scientists in the field of drug development to initiate and advance FBDD campaigns targeting this essential enzyme, with the ultimate goal of developing new and effective treatments for tuberculosis.

References

Application Notes and Protocols for In Vitro Assay of MtTMPK-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of MtTMPK-IN-7, a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The following sections include quantitative data for the inhibitor and the enzyme, a detailed protocol for the expression and purification of recombinant MtTMPK, and a robust enzymatic assay protocol for determining the inhibitory activity of this compound.

Quantitative Data Summary

This table summarizes the key quantitative parameters for this compound and its target enzyme, MtTMPK.

ParameterValueSpecies/ConditionsReference
Inhibitor: this compound
IC5047 µMMycobacterium tuberculosis TMPK[1]
Enzyme: MtTMPK
Km (ATP)0.15 mMRecombinant MtTMPK[2]
Km (dTMP)30 µMRecombinant MtTMPK[2]
VmaxNot explicitly statedRecombinant MtTMPK[2]

Experimental Protocols

Expression and Purification of Recombinant MtTMPK

This protocol describes the expression of MtTMPK in E. coli and its subsequent purification to obtain a homogenous and active enzyme for in vitro assays.[2]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the M. tuberculosis tmk gene (Rv3247c)

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Appropriate antibiotic for plasmid selection (e.g., ampicillin (B1664943) or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20-40 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250-500 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Gel filtration chromatography column (e.g., Superdex 75)

  • SDS-PAGE analysis reagents

Protocol:

  • Transformation: Transform the MtTMPK expression vector into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged MtTMPK.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the bound MtTMPK with Elution Buffer.

  • Gel Filtration Chromatography: Further purify the eluted protein by gel filtration chromatography to remove aggregates and other impurities.

  • Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a standard method (e.g., Bradford assay). Store the purified protein in a suitable buffer containing glycerol (B35011) at -80°C.

In Vitro MtTMPK Inhibition Assay using a Coupled Spectrophotometric Method

This protocol details a continuous enzyme-coupled spectrophotometric assay to determine the inhibitory activity of this compound on MtTMPK. The assay measures the rate of ADP production by MtTMPK, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is monitored over time.[2]

Materials:

  • Purified recombinant MtTMPK

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay Buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2)

  • ATP (disodium salt)

  • dTMP (disodium salt)

  • Phosphoenolpyruvate (PEP)

  • NADH (disodium salt)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of ATP, dTMP, PEP, and NADH in Assay Buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a fresh coupling enzyme mix containing PK and LDH in Assay Buffer.

  • Assay Setup:

    • The final assay volume is typically 100-200 µL.

    • Add the following components to each well of the microplate:

      • Assay Buffer

      • PEP (final concentration ~1 mM)

      • NADH (final concentration ~0.2 mM)

      • ATP (at a concentration close to its Km, e.g., 0.15 mM)

      • Coupling enzyme mix (e.g., 10 U/mL PK and 15 U/mL LDH)

      • Varying concentrations of this compound (e.g., from 0.1 µM to 200 µM). Include a DMSO control (no inhibitor).

  • Enzyme Addition and Reaction Initiation:

    • Add purified MtTMPK to the wells to a final concentration that gives a linear reaction rate for at least 10-15 minutes.

    • Initiate the reaction by adding the substrate dTMP (at a concentration close to its Km, e.g., 30 µM).

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 10-20 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction catalyzed by MtTMPK and the workflow of the coupled spectrophotometric assay used to measure its inhibition.

MtTMPK_Reaction cluster_reaction MtTMPK Catalyzed Reaction cluster_inhibition Inhibition dTMP dTMP MtTMPK MtTMPK dTMP->MtTMPK ATP ATP ATP->MtTMPK dTDP dTDP MtTMPK->dTDP ADP ADP MtTMPK->ADP MtTMPK_IN_7 This compound MtTMPK_IN_7->MtTMPK

Caption: MtTMPK catalyzes the phosphorylation of dTMP to dTDP using ATP, producing ADP. This compound inhibits this reaction.

Coupled_Assay_Workflow cluster_main_reaction Primary Reaction cluster_coupling_reactions Coupling Reactions cluster_detection Detection MtTMPK_reaction dTMP + ATP --(MtTMPK)--> dTDP + ADP PK_reaction ADP + PEP --(PK)--> ATP + Pyruvate MtTMPK_reaction->PK_reaction ADP LDH_reaction Pyruvate + NADH --(LDH)--> Lactate + NAD+ PK_reaction->LDH_reaction Pyruvate Detection Monitor Decrease in Absorbance at 340 nm LDH_reaction->Detection NADH Consumption

Caption: Workflow of the coupled assay to measure MtTMPK activity and its inhibition by this compound.

References

Application Note: Determining the IC50 of MtTMPK-IN-7 against MtbTMPK

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a major global health threat, necessitating the discovery of novel therapeutic agents.[1][2] Thymidylate kinase of M. tuberculosis (MtbTMPK) is a critical enzyme in the DNA synthesis pathway of the bacterium, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP).[1][3] The low sequence homology between MtbTMPK and human thymidylate kinase makes it an attractive and specific target for the development of new anti-TB drugs.[4] The inhibition of MtbTMPK disrupts DNA replication, ultimately leading to bacterial cell death.

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. It represents the concentration of a compound required to inhibit the activity of a specific biological target, such as an enzyme, by 50%. The determination of IC50 values is a fundamental step in the drug discovery process, enabling the comparison and selection of the most promising lead compounds for further development.

This application note provides a detailed protocol for determining the IC50 value of a novel inhibitor, MtTMPK-IN-7, against recombinant MtbTMPK using a continuous spectrophotometric coupled-enzyme assay.

Principle of the Assay

The activity of MtbTMPK is measured using a coupled-enzyme assay that links the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically. The assay mixture contains MtbTMPK, its substrates (dTMP and ATP), and a coupling system consisting of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

The reaction proceeds as follows:

  • MtbTMPK catalyzes the phosphorylation of dTMP to dTDP, producing ADP.

  • Pyruvate kinase then uses phosphoenolpyruvate (B93156) (PEP) as a phosphate (B84403) donor to convert ADP back to ATP, generating pyruvate.

  • Lactate dehydrogenase subsequently reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+.

The rate of NADH oxidation is directly proportional to the MtbTMPK activity and can be monitored by the decrease in absorbance at 340 nm. In the presence of an MtbTMPK inhibitor, the rate of this reaction will decrease. By measuring the reaction rates at various inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.

Signaling Pathway and Inhibition

The following diagram illustrates the enzymatic reaction catalyzed by MtbTMPK and the mechanism of inhibition.

MtbTMPK_Pathway cluster_reaction MtbTMPK Catalyzed Reaction cluster_inhibition Inhibition dTMP dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK ATP ATP ATP->MtbTMPK dTDP dTDP MtbTMPK->dTDP ADP ADP MtbTMPK->ADP Inhibited_MtbTMPK Inactive MtbTMPK Complex Inhibitor This compound Inhibitor->MtbTMPK Inhibition Inhibitor->Inhibited_MtbTMPK MtbTMPK_dummy MtbTMPK IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer, Substrate Mix, and Enzyme Mix D Add Assay Buffer, Substrate Mix, Enzyme Mix, and Inhibitor to Plate A->D B Prepare Serial Dilutions of this compound B->D C Dilute MtbTMPK Enzyme F Initiate Reaction by Adding MtbTMPK Solution C->F E Pre-incubate at Room Temperature D->E E->F G Measure Absorbance at 340 nm Kinetically F->G H Calculate Initial Reaction Velocities G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Determine IC50 using Non-linear Regression I->J

References

Application Notes and Protocols for Using MtTMPK-IN-7 in Combination with other Anti-TB Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Combination therapy is the cornerstone of effective TB treatment, aiming to enhance efficacy, prevent the development of drug resistance, and shorten treatment duration.[2][3][4]

MtTMPK-IN-7 is an inhibitor of the M. tuberculosis thymidylate kinase (MtbTMPK), an enzyme essential for DNA synthesis and bacterial survival.[5][6][7] MtbTMPK has low sequence homology (22%) with its human counterpart, making it an attractive and specific target for novel anti-TB therapeutics.[7] this compound has demonstrated moderate inhibitory activity against the MtbTMPK enzyme with an IC50 of 47 μM and exhibits sub-micromolar activity against mycobacteria (MICs = 2.3–4.7 μM) with no significant cytotoxicity.[5]

These application notes provide a framework for evaluating the potential of this compound in combination with first-line anti-TB drugs, such as isoniazid (B1672263) (INH) and rifampicin (B610482) (RIF). The rationale is to target different essential pathways simultaneously, which could lead to synergistic effects and offer a new strategy against drug-resistant TB.

Mechanism of Action and Rationale for Combination

This compound inhibits the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), a critical step in the DNA synthesis pathway of M. tuberculosis. By depleting the pool of thymidine triphosphate (dTTP), this compound effectively halts DNA replication, leading to bacterial growth inhibition.

First-line anti-TB drugs have distinct mechanisms of action:

  • Isoniazid (INH): Primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

  • Rifampicin (RIF): Inhibits DNA-dependent RNA polymerase, thereby blocking transcription.

The combination of this compound with INH or RIF targets both DNA synthesis and cell wall integrity or transcription, respectively. This multi-pronged attack can potentially lead to enhanced bactericidal activity and reduce the likelihood of resistance emergence.

cluster_Mtb Mycobacterium tuberculosis DNA_Replication DNA Replication RNA_Transcription RNA Transcription Cell_Wall Mycolic Acid Synthesis (Cell Wall Integrity) dTMP dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK Substrate dTDP dTDP dTDP->DNA_Replication Precursor for dTTP MtbTMPK->dTDP Phosphorylation MtTMPK_IN_7 This compound MtTMPK_IN_7->MtbTMPK Inhibition RIF Rifampicin (RIF) RIF->RNA_Transcription Inhibition INH Isoniazid (INH) INH->Cell_Wall Inhibition prep Prepare Drug Dilutions - this compound (Drug A) - Partner Drug (Drug B) plate Dispense Drugs into 96-well Plate (Checkerboard Format) prep->plate inoculate Inoculate with M. tuberculosis H37Rv plate->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate resazurin Add Resazurin Indicator incubate->resazurin incubate2 Incubate for 24-48 hours resazurin->incubate2 read Read Results (Blue = Inhibition, Pink = Growth) incubate2->read calculate Calculate FICI read->calculate

References

Application Notes and Protocols for Crystallography Studies of MtTMPK-IN-7 Bound to Mycobacterium tuberculosis Thymidylate Monophosphate Kinase (MtbTMPK)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the crystallographic studies of MtTMPK-IN-7 in complex with its target, MtbTMPK, a key enzyme in the nucleotide synthesis pathway of Mycobacterium tuberculosis. Understanding the structural basis of this interaction is crucial for the development of novel anti-tuberculosis agents.

Introduction

Mycobacterium tuberculosis thymidylate monophosphate kinase (MtbTMPK) is an essential enzyme for the DNA synthesis of the bacterium, making it a promising target for novel anti-tuberculosis drugs.[1] this compound, also known as compound 26, is a non-nucleoside inhibitor of MtbTMPK.[2][3] Structural studies of the MtbTMPK:this compound complex provide critical insights into the inhibitor's binding mode, paving the way for structure-based drug design and the development of more potent inhibitors with improved antimycobacterial activity.

Quantitative Data Summary

The inhibitory activity of this compound and its efficacy against Mycobacterium tuberculosis have been quantitatively assessed. This data is crucial for understanding its potential as a therapeutic agent.

Compound Parameter Value Reference
This compound (compound 26)IC₅₀ against MtbTMPK47 µM
This compound (compound 26)MIC against mycobacteria2.3 - 4.7 µM

Structural Insights from Crystallography

The co-crystal structure of MtbTMPK in complex with this compound was determined at a resolution of 1.9 Å (PDB code: 6YT1). The crystallographic data reveals the following key interactions:

  • Binding Pocket: this compound binds within the catalytic pocket of MtbTMPK.

  • Thymine (B56734) Ring Interaction: The thymine ring of the inhibitor is positioned deeply within the catalytic pocket.

  • Hydrophobic Interactions: A π-alkyl interaction is observed between the 4-piperidine ring of the inhibitor and Leu52 of the enzyme.

  • Symmetry-Related Binding: Interestingly, the structure reveals that this compound can interact with residues of a symmetry-related TMPK protomer, including Tyr39 and His53. This results in two inhibitor molecules binding in an antiparallel orientation in close proximity to each other.

  • Amide Tail: The amide tail of the inhibitor does not show specific interactions with the enzyme, which may contribute to its moderate inhibitory activity.

Experimental Protocols

The following protocols are generalized methodologies based on common practices for the expression, purification, and crystallization of Mtb proteins for structural studies.

1. Protein Expression and Purification of MtbTMPK

This protocol outlines the steps for obtaining pure, crystallization-grade MtbTMPK protein.

  • Cloning: The gene encoding MtbTMPK is cloned into an appropriate expression vector, often with a polyhistidine (His) tag to facilitate purification.

  • Expression: The expression vector is transformed into a suitable host, such as Escherichia coli BL21(DE3). The cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 5 mM imidazole). The cells are then lysed by sonication on ice.

  • Clarification: The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the soluble protein is collected.

  • Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column. The His-tagged MtbTMPK binds to the resin. After washing, the protein is eluted using a buffer containing a high concentration of imidazole.

  • Size-Exclusion Chromatography: To obtain a highly pure and homogenous protein sample, the eluate from the affinity column is further purified by size-exclusion chromatography. This step also helps to ensure the protein is in a monomeric and properly folded state.

2. Crystallization of the MtbTMPK:this compound Complex

This protocol describes the co-crystallization of MtbTMPK with the inhibitor this compound.

  • Complex Formation: Purified MtbTMPK is incubated with a molar excess of this compound to ensure the formation of the protein-inhibitor complex.

  • Crystallization Screening: Initial crystallization conditions are screened using commercially available kits and the sitting-drop or hanging-drop vapor diffusion method. A typical setup involves mixing the protein-inhibitor complex solution with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol).

  • Crystal Optimization: Promising crystallization conditions are optimized by varying the concentrations of the protein, inhibitor, and precipitant, as well as the pH of the buffer, to obtain diffraction-quality crystals.

  • Cryo-protection: Before X-ray diffraction analysis, crystals are typically transferred to a cryo-protectant solution (e.g., reservoir solution supplemented with glycerol) to prevent ice formation during flash-cooling in liquid nitrogen.

3. X-ray Diffraction Data Collection and Structure Determination

This protocol outlines the final steps to determine the three-dimensional structure of the complex.

  • Data Collection: The flash-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data is collected using a suitable detector.

  • Data Processing: The diffraction images are processed to determine the crystal's space group and unit-cell parameters, and to integrate the reflection intensities.

  • Structure Solution: The structure is solved using molecular replacement, using a previously determined structure of MtbTMPK as a search model.

  • Model Building and Refinement: The inhibitor molecule is manually built into the electron density map, and the entire structure is refined to improve its agreement with the experimental data.

Visualizations

Experimental Workflow for Crystallography Studies

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination cloning Cloning of MtbTMPK gene expression Protein Expression in E. coli cloning->expression lysis Cell Lysis and Clarification expression->lysis purification Purification (Affinity & Size-Exclusion Chromatography) lysis->purification complex Complex Formation (MtbTMPK + this compound) purification->complex screening Crystallization Screening complex->screening optimization Crystal Optimization screening->optimization cryo Cryo-protection optimization->cryo data_collection X-ray Data Collection cryo->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Molecular Replacement) data_processing->structure_solution refinement Model Building and Refinement structure_solution->refinement

Caption: Workflow for the crystallography study of the MtbTMPK:this compound complex.

Structure-Based Drug Design Cycle

drug_design_cycle target Target Identification (MtbTMPK) crystallography X-ray Crystallography of Target-Inhibitor Complex target->crystallography Co-crystallize with inhibitor design Rational Inhibitor Design crystallography->design Structural Insights synthesis Chemical Synthesis of New Inhibitors design->synthesis New Chemical Entities assay Biological Assay (Enzymatic and Whole-Cell) synthesis->assay Test Activity assay->crystallography Iterate with potent compounds assay->design SAR Data

Caption: The iterative cycle of structure-based drug design for MtbTMPK inhibitors.

References

Methods for Assessing the Cytotoxicity of MtTMPK-IN-7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the cytotoxic effects of MtTMPK-IN-7, a novel kinase inhibitor. The protocols outlined below are designed to enable researchers to evaluate its anti-proliferative and cytotoxic potential in various cell lines. Understanding the cytotoxicity profile is a critical step in the preclinical development of any potential therapeutic agent. This document details key in vitro assays, including the MTT assay for cell viability, the LDH assay for membrane integrity, and methods for detecting apoptosis.

Kinase inhibitors are a major class of targeted cancer therapeutics that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division.[1][2] Dysregulation of kinase activity is a common feature of many cancers.[3] By inhibiting specific kinases, compounds like this compound can potentially induce cancer cell death and inhibit tumor growth. The following protocols provide a framework for characterizing the cytotoxic activity of this compound.

Key Experimental Protocols

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3][7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the logarithm of the this compound concentration.[8]

Assessment of Cell Membrane Integrity using the Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents induce cell death.[9][10] Annexin V staining can identify apoptotic cells by binding to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[11]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (MTT Assay)

Cell LineThis compound IC50 (µM) after 48h
MCF-7 (Breast Cancer)Hypothetical Value
A549 (Lung Cancer)Hypothetical Value
HeLa (Cervical Cancer)Hypothetical Value
HepG2 (Liver Cancer)Hypothetical Value

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (Flow Cytometry with Annexin V/PI Staining)

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
This compound (IC50 Conc.)Hypothetical ValueHypothetical ValueHypothetical Value
This compound (2x IC50 Conc.)Hypothetical ValueHypothetical ValueHypothetical Value

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays A Cell Seeding (96-well or 6-well plates) B Incubation (24 hours) A->B C Treatment with this compound (Serial Dilutions) B->C D Incubation (24, 48, or 72 hours) C->D E MTT Assay D->E F LDH Assay D->F G Apoptosis Assay (Annexin V/PI) D->G H Data Acquisition (Plate Reader / Flow Cytometer) E->H F->H G->H I Data Analysis (IC50, % Apoptosis) H->I

Caption: General workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor MtTMPK MtTMPK Receptor->MtTMPK Activates Substrate Downstream Substrate MtTMPK->Substrate Phosphorylates Apoptosis Apoptosis MtTMPK->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor This compound Inhibitor->MtTMPK Inhibitor->Apoptosis Promotes

Caption: Hypothetical signaling pathway targeted by this compound.

References

Application Notes and Protocols: MtTMPK-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

MtTMPK-IN-7 (also known as compound 26) is a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK)[1]. MtbTMPK is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP)[2][3]. This is a vital step in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair in M. tuberculosis[2]. By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to an antimycobacterial effect. Notably, this compound has demonstrated sub-micromolar activity against M. tuberculosis with no significant cytotoxicity[1][4]. These application notes provide protocols for in vitro assays and guidelines for storage and handling.

Signaling Pathway

MtbTMPK is the final specific enzyme in the biosynthetic pathway of dTTP, making it a critical target for drug development[5]. Inhibition of MtbTMPK leads to a depletion of the dTTP pool, which stalls DNA replication and ultimately inhibits bacterial growth[2].

MtbTMPK_Pathway cluster_pathway M. tuberculosis DNA Synthesis Pathway cluster_inhibition Inhibitory Action dUMP dUMP dTMP dTMP (deoxythymidine monophosphate) dUMP->dTMP Thymidylate Synthase dTDP dTDP (deoxythymidine diphosphate) dTMP->dTDP MtbTMPK (ATP -> ADP) dTTP dTTP (deoxythymidine triphosphate) dTDP->dTTP NDP Kinase (ATP -> ADP) DNA DNA Replication dTTP->DNA Inhibitor This compound MtbTMPK_node MtbTMPK Inhibitor->MtbTMPK_node Inhibits MtbTMPK_Assay cluster_enzymes Enzymatic Cascade cluster_workflow Experimental Workflow dTMP dTMP + ATP dTDP dTDP + ADP dTMP->dTDP MtbTMPK PEP ADP + PEP dTDP->PEP Pyruvate ATP + Pyruvate PEP->Pyruvate Pyruvate Kinase NADH Pyruvate + NADH Pyruvate->NADH NAD Lactate + NAD+ NADH->NAD Lactate Dehydrogenase start Prepare Assay Mix (Buffer, PEP, NADH, PK, LDH, MtbTMPK) add_inhibitor Add this compound (Varying Concentrations) start->add_inhibitor initiate Initiate Reaction with ATP add_inhibitor->initiate measure Measure NADH Oxidation (Decrease in Absorbance at 340 nm) initiate->measure calculate Calculate IC50 measure->calculate

References

Troubleshooting & Optimization

Troubleshooting unexpected results with MtTMPK-IN-7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MtTMPK-IN-7. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an investigational inhibitor targeting MtTMPK (Mycobacterium tuberculosis thymidylate kinase). It is designed to interfere with the enzyme's ability to phosphorylate thymidylate, a critical step in DNA synthesis for Mycobacterium tuberculosis. The precise mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) is still under investigation.

Q2: I am observing lower than expected potency (high IC50 value) in my in vitro kinase assay. What are the potential causes?

A2: Discrepancies in IC50 values can arise from several factors.[1] Key considerations include the ATP concentration used in your assay, as potency can be significantly lower at physiological ATP concentrations compared to the low ATP levels often used in biochemical assays.[2][3] The specific kinase assay format (e.g., radiometric, fluorescence-based, luminescence-based) can also influence the results.[3][4] Additionally, the purity and stability of both the enzyme and the inhibitor are crucial for obtaining accurate and reproducible data.

Q3: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A3: Like many small molecule inhibitors, this compound may have low aqueous solubility. The recommended approach is to first create a concentrated stock solution in a water-miscible organic solvent such as DMSO. This stock can then be diluted into your aqueous experimental buffer. It is important to ensure the final concentration of the organic solvent is low enough to not affect your assay.

Q4: Are there known off-target effects for this compound?

A4: As a novel inhibitor, the off-target profile of this compound is not yet fully characterized. In any cellular experiment, it is possible that the observed phenotype is a result of the compound acting on multiple targets. It is recommended to perform kinome-wide screening or test the inhibitor against a panel of related kinases to assess its selectivity.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Kinase Assays

High variability in replicate wells can obscure the true effect of the inhibitor and lead to unreliable data.

Potential Causes and Solutions

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to ensure consistency.
Compound Precipitation Visually inspect for any precipitation of this compound in the assay buffer. Determine the compound's solubility under the final assay conditions to ensure it remains in solution throughout the experiment.
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells for critical measurements or ensure proper plate sealing and uniform incubation.
Inconsistent Incubation Times Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells.
Issue 2: Discrepancy Between In Vitro and Cellular Assay Results

It is not uncommon to observe a significant difference in the potency of an inhibitor in a biochemical assay versus a cell-based assay.

Potential Causes and Solutions

Potential CauseTroubleshooting Step
High Cellular ATP Concentration In vitro assays are often conducted at low ATP concentrations, which may not reflect the high ATP environment within a cell. This can lead to an overestimation of the inhibitor's potency. Consider performing the in vitro assay with ATP concentrations that mimic physiological levels.
Cell Permeability This compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than expected. Assess cell permeability using methods such as PAMPA or Caco-2 assays.
Efflux Pumps The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein. Co-incubation with known efflux pump inhibitors can help determine if this is a factor.
Compound Stability and Metabolism The inhibitor may be unstable or rapidly metabolized within the cell. Assess the stability of this compound in cell culture medium and cell lysates over the course of the experiment.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Luminescence-based)

This protocol is for determining the IC50 value of this compound using a luminescence-based assay that measures ATP depletion.

  • Reagent Preparation :

    • Prepare a 2X solution of MtTMPK enzyme in kinase assay buffer.

    • Prepare a 2X solution of the substrate (e.g., thymidylate) and ATP in kinase assay buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute into the kinase assay buffer.

  • Assay Procedure :

    • Add 5 µL of the this compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the 2X MtTMPK enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent that generates a luminescent signal proportional to the amount of ATP.

  • Data Analysis :

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Compound Solubility Assessment

This protocol provides a basic method for assessing the solubility of this compound.

  • Stock Solution Preparation :

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution :

    • Create a serial dilution of the stock solution in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation and Observation :

    • Incubate the dilutions at room temperature for a set period (e.g., 2 hours).

    • Visually inspect each dilution for any signs of precipitation.

    • For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Results start Unexpected Experimental Result check_reagents Verify Reagent Quality and Concentration start->check_reagents check_protocol Review Experimental Protocol for Errors start->check_protocol solubility_issue Assess Compound Solubility check_reagents->solubility_issue check_protocol->solubility_issue assay_interference Check for Assay Interference solubility_issue->assay_interference Soluble optimize_assay Optimize Assay Conditions (e.g., ATP, pH) solubility_issue->optimize_assay Insoluble assay_interference->optimize_assay Interference Detected re_run_experiment Re-run Experiment with Optimized Parameters assay_interference->re_run_experiment No Interference optimize_assay->re_run_experiment consult_literature Consult Literature for Similar Issues re_run_experiment->consult_literature Issue Persists contact_support Contact Technical Support consult_literature->contact_support

Caption: A logical workflow for troubleshooting unexpected experimental results.

G cluster_pathway Proposed MtTMPK Signaling Pathway and Inhibition TMP Thymidine Monophosphate (TMP) MtTMPK MtTMPK Enzyme TMP->MtTMPK Substrate TDP Thymidine Diphosphate (TDP) MtTMPK->TDP Product ATP ATP ATP->MtTMPK Co-substrate DNA_synthesis DNA Synthesis TDP->DNA_synthesis inhibitor This compound inhibitor->MtTMPK Inhibition

Caption: The proposed signaling pathway of MtTMPK and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Assay Challenges with Poorly Soluble TMPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering poor aqueous solubility with thymidylate kinase (TMPK) inhibitors, exemplified by compounds like MtTMPK-IN-7. The information herein is compiled from established methodologies for handling poorly soluble drug candidates in biochemical and cellular assays.

Frequently Asked Questions (FAQs)

Q1: My TMPK inhibitor is precipitating in my aqueous assay buffer. What are the initial troubleshooting steps?

A1: When precipitation of your TMPK inhibitor is observed, a systematic approach is crucial. First, confirm the purity of your compound. Next, verify the accuracy of your stock solution concentration and the final concentration in the assay. Small variations in buffer pH can also significantly impact the solubility of ionizable compounds, so ensure your buffer is correctly prepared and its pH is stable.[1][2]

Q2: I'm using DMSO to dissolve my inhibitor, but it still precipitates when diluted into the aqueous assay buffer. What can I do?

A2: This is a common issue known as "compound crashing out." While many compounds are soluble in 100% DMSO, their solubility can dramatically decrease upon dilution into an aqueous buffer.[1][3] Here are several strategies to address this:

  • Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your assay that keeps the compound in solution. Many enzyme assays can tolerate up to 5% DMSO, but it's essential to run a vehicle control to assess the impact on enzyme activity.

  • Use Co-solvents: In addition to DMSO, other organic solvents like ethanol, or N-methylpyrrolidinone (NMP) can be explored as co-solvents to improve solubility.[4]

  • Incorporate Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-68 (a type of poloxamer) can help to maintain the solubility of hydrophobic compounds by forming micelles. It is recommended to start with a low concentration (e.g., 0.01% w/v) and assess both compound solubility and any potential interference with the assay.

Q3: Can changing the assay buffer composition improve the solubility of my TMPK inhibitor?

A3: Yes, modifying the buffer can have a significant impact. Consider the following adjustments:

  • pH Adjustment: If your compound has ionizable groups (e.g., carboxylic acids or amines), altering the buffer's pH can increase the proportion of the more soluble, charged form of the molecule. However, you must ensure the new pH is within the optimal range for your target enzyme's activity.

  • Ionic Strength: Reducing the ionic strength of the buffer may improve the solubility of some hydrophobic compounds.

  • Addition of Excipients: The inclusion of solubility-enhancing excipients, such as cyclodextrins, can encapsulate the poorly soluble compound, thereby increasing its aqueous solubility.

Troubleshooting Guide

Issue: Compound precipitation is leading to inconsistent IC50 values.

This is a frequent consequence of poor solubility, as the actual concentration of the inhibitor in solution is unknown and variable. The following workflow can help diagnose and resolve this issue.

Workflow for Diagnosing and Overcoming Solubility Issues

A Observe Compound Precipitation in Assay B Verify Compound Purity and Concentration A->B C Determine Kinetic Solubility in Assay Buffer B->C D Is Solubility Limit > Highest Assay Concentration? C->D E Proceed with Assay D->E Yes F Formulation Development D->F No G Test Co-solvents (e.g., DMSO, NMP) F->G H Incorporate Surfactants (e.g., Tween-80) F->H I Use Solubility Enhancers (e.g., Cyclodextrins) F->I J Re-evaluate Solubility G->J H->J I->J K Is Solubility Now Sufficient? J->K L Proceed with Optimized Assay Conditions K->L Yes M Consider Compound Analogs with Improved Solubility K->M No

Caption: A stepwise workflow for troubleshooting and resolving compound solubility problems in assays.

Quantitative Data Summary

The following tables summarize common approaches to enhance the solubility of poorly soluble compounds. The effectiveness of each method is highly dependent on the specific physicochemical properties of the compound .

Table 1: Common Co-solvents and Surfactants for Improving Compound Solubility

Agent Type Typical Starting Concentration in Assay Considerations
Dimethyl Sulfoxide (DMSO) Co-solvent0.5 - 5% (v/v)Can affect enzyme activity at higher concentrations.
Ethanol Co-solvent1 - 5% (v/v)May cause protein denaturation at higher concentrations.
Tween-80 Surfactant0.01 - 0.1% (w/v)Can interfere with some assay detection methods.
Pluronic F-68 Surfactant0.02 - 0.2% (w/v)Generally has low toxicity in cell-based assays.
Cyclodextrins (e.g., HP-β-CD) Enhancer1 - 10 mMCan sometimes extract lipids from cell membranes.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay Using Turbidimetry

This protocol provides a method to estimate the solubility of a compound in your specific assay buffer.

  • Preparation of Compound Stock Solution: Prepare a 10 mM stock solution of your TMPK inhibitor in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock solution.

  • Addition to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This creates a range of final compound concentrations.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.

Protocol 2: Formulation with a Surfactant

This protocol outlines how to incorporate a surfactant to improve compound solubility.

  • Surfactant Stock Preparation: Prepare a 10% (w/v) stock solution of Tween-80 in deionized water.

  • Assay Buffer Preparation: Prepare your standard assay buffer and add the Tween-80 stock solution to achieve the desired final concentration (e.g., 0.05% w/v). Mix thoroughly.

  • Compound Preparation: Prepare your TMPK inhibitor stock solution in 100% DMSO as usual.

  • Assay Procedure: When performing the assay, dilute the DMSO stock of your inhibitor directly into the surfactant-containing assay buffer.

  • Controls: It is critical to run parallel controls, including a vehicle control (DMSO + surfactant buffer) and a positive control inhibitor (if available), to ensure the surfactant does not interfere with the assay.

Signaling Pathway Context

TMPK inhibitors target the enzyme responsible for phosphorylating thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), a crucial step in the de novo synthesis of deoxythymidine triphosphate (dTTP), one of the building blocks of DNA. By inhibiting this pathway, these compounds can block DNA replication, leading to cell death or growth arrest, particularly in rapidly proliferating cells or pathogens.

Simplified DNA Precursor Synthesis Pathway

cluster_0 De Novo Synthesis dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP Thymidylate Kinase (TMPK) dTMP->dTDP Inhibitor TMPK Inhibitor (e.g., this compound) dTTP dTTP dTDP->dTTP NDPK DNA DNA dTTP->DNA DNA Polymerase dTMP_to_dTDP_edge dTMP_to_dTDP_edge Inhibitor->dTMP_to_dTDP_edge

References

Technical Support Center: Interpreting Data from MtTMPK-IN-7 Inhibition Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) inhibitor, MtTMPK-IN-7.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC50 (MtbTMPK) 47 µM[1]
MIC (M. tuberculosis) 2.3 - 4.7 µM[1]
Cytotoxicity Not significant[1]

Experimental Protocols

MtbTMPK Enzymatic Assay Protocol

This protocol is adapted from established methods for determining MtbTMPK activity.

Materials:

  • Reaction Buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2

  • Substrates: ATP, dTMP

  • Coupling Enzymes: Lactate dehydrogenase, pyruvate (B1213749) kinase, nucleoside diphosphate (B83284) kinase (2 units each)

  • Other Reagents: 0.2 mM NADH, 1 mM phosphoenol pyruvate

  • Test Compound: this compound dissolved in DMSO

  • Enzyme: Purified MtbTMPK

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADH, phosphoenol pyruvate, and the coupling enzymes.

  • Add the desired concentration of this compound or DMSO (for control) to the reaction mixture.

  • Initiate the reaction by adding ATP (final concentration, e.g., 0.5 mM) and dTMP (final concentration, e.g., 0.05 mM).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction.

  • To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the inhibitor concentration.

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

Materials:

  • Culture Medium: 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid-albumin-dextrose-catalase).

  • M. tuberculosis strain: e.g., H37Rv.

  • Test Compound: this compound dissolved in DMSO.

  • Control Antibiotic: e.g., Rifampicin.

  • 96-well microplates.

Procedure:

  • Prepare a serial dilution of this compound in the culture medium in a 96-well plate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis.

  • Include a positive control (no inhibitor) and a negative control (no bacteria). Also, include a control for the DMSO solvent.

  • Incubate the plates at 37°C for a specified period (e.g., 7-14 days).

  • Determine the MIC by visual inspection for bacterial growth or by using a growth indicator such as Resazurin. The MIC is the lowest concentration of the compound that inhibits visible growth.

Mandatory Visualizations

Signaling_Pathway cluster_nucleotide_synthesis De Novo and Salvage Pathways dTMP dTMP dTDP dTDP dTMP->dTDP MtbTMPK (Thymidylate Kinase) dTTP dTTP dTDP->dTTP NDPK DNA DNA Synthesis dTTP->DNA MtTMPK_IN_7 This compound MtTMPK_IN_7->dTMP Inhibits

Caption: MtbTMPK's role in the pyrimidine (B1678525) nucleotide synthesis pathway and its inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Whole-Cell Assay A Prepare Reaction Mix (Buffer, Coupling Enzymes, NADH, PEP) B Add this compound A->B C Add MtbTMPK Enzyme B->C D Initiate with ATP & dTMP C->D E Measure NADH Oxidation (Absorbance at 340 nm) D->E F Calculate IC50 E->F G Serial Dilution of this compound in 96-well plate H Inoculate with M. tuberculosis G->H I Incubate at 37°C H->I J Assess Bacterial Growth I->J K Determine MIC J->K

Caption: Workflow for biochemical and whole-cell assays for this compound.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK)[1]. This enzyme is crucial for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a necessary step in the synthesis of DNA precursors[2]. By inhibiting MtbTMPK, this compound disrupts DNA synthesis, thereby impeding bacterial growth.

Q2: Why is there a significant difference between the IC50 and MIC values for this compound?

A2: It is a common observation for MtbTMPK inhibitors that potent enzymatic inhibition (low IC50) does not always translate to high whole-cell activity (low MIC). This discrepancy can be attributed to several factors, including:

  • Poor bacterial cell wall permeability: The complex and lipid-rich cell wall of M. tuberculosis can be a formidable barrier for small molecules to cross.

  • Efflux pumps: The bacterium may actively transport the inhibitor out of the cell, preventing it from reaching its target.

  • Compound stability: The inhibitor may be unstable in the culture medium or metabolized by the bacteria.

Q3: Is this compound expected to be active against other bacterial species?

A3: The activity of this compound against other bacterial species would depend on the conservation and structural similarity of the thymidylate kinase enzyme in those species. MtbTMPK has unique structural features compared to its human counterpart, which is a key aspect of its viability as a drug target. Its specificity against other bacterial TMPKs would need to be experimentally determined.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Potential Cause: Inconsistent reagent quality or preparation.

    • Troubleshooting Step: Ensure all reagents, especially ATP and dTMP, are of high quality and freshly prepared. Use a consistent source and lot of MtbTMPK enzyme.

  • Potential Cause: Pipetting inaccuracies.

    • Troubleshooting Step: Calibrate pipettes regularly. Use a master mix for the reaction components to minimize well-to-well variability.

  • Potential Cause: Compound precipitation.

    • Troubleshooting Step: Visually inspect for any precipitate after diluting the DMSO stock of this compound into the aqueous assay buffer. If precipitation is observed, consider lowering the final assay concentration or adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer, ensuring it does not affect enzyme activity.

Issue 2: The inhibitor shows potent enzymatic activity (low IC50) but weak or no whole-cell activity (high MIC).

  • Potential Cause: Poor permeability of the mycobacterial cell wall.

    • Troubleshooting Step: This is a known challenge for many MtbTMPK inhibitors. Consider co-administration with a cell wall permeabilizer, although this is more of a research tool than a therapeutic strategy. The chemical structure of the inhibitor may need to be modified to improve its physicochemical properties for better uptake.

  • Potential Cause: Efflux of the inhibitor by the bacteria.

    • Troubleshooting Step: Test the activity of this compound in the presence of known efflux pump inhibitors to see if the MIC is reduced.

  • Potential Cause: Instability of the compound in culture medium.

    • Troubleshooting Step: Assess the stability of this compound in the 7H9 culture medium over the course of the experiment using analytical methods like HPLC.

Issue 3: No inhibition is observed in the enzymatic assay.

  • Potential Cause: Inactive enzyme.

    • Troubleshooting Step: Verify the activity of your MtbTMPK enzyme preparation using a known inhibitor or by confirming its ability to phosphorylate dTMP in the absence of any inhibitor.

  • Potential Cause: Incorrect assay conditions.

    • Troubleshooting Step: Ensure the ATP concentration is appropriate. For competitive inhibitors, a high ATP concentration can mask the effect of the inhibitor. It is often recommended to use an ATP concentration at or near the Km value for the enzyme. The Km of MtbTMPK for ATP is in the same order of magnitude as other bacterial and eukaryotic TMPKs.

  • Potential Cause: Degraded inhibitor stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting_Logic cluster_ic50 Inconsistent IC50 cluster_mic High MIC, Low IC50 cluster_no_inhibition No Enzymatic Inhibition Start Problem Encountered Inconsistent IC50 Inconsistent IC50 Start->Inconsistent IC50 Issue High MIC, Low IC50 High MIC, Low IC50 Start->High MIC, Low IC50 Issue No Enzymatic Inhibition No Enzymatic Inhibition Start->No Enzymatic Inhibition Issue A1 Check Reagent Quality A2 Verify Pipetting A3 Check for Precipitation B1 Assess Permeability Issues B2 Investigate Efflux Pumps B3 Test Compound Stability C1 Confirm Enzyme Activity C2 Optimize Assay Conditions (e.g., ATP concentration) C3 Prepare Fresh Inhibitor Stock Inconsistent IC50->A1 Inconsistent IC50->A2 Inconsistent IC50->A3 High MIC, Low IC50->B1 High MIC, Low IC50->B2 High MIC, Low IC50->B3 No Enzymatic Inhibition->C1 No Enzymatic Inhibition->C2 No Enzymatic Inhibition->C3

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Technical Support Center: A Guide to Mitigating Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and avoiding off-target effects of kinase inhibitors. By understanding the potential for unintended molecular interactions, researchers can ensure the validity and specificity of their experimental results.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of inconsistent results in kinase assays?

Inconsistent results in kinase assays can stem from several factors, broadly categorized as compound-related, assay-related, or general experimental errors. Compound-related issues include insolubility, instability, or direct interference with the assay technology (e.g., fluorescence quenching). Assay-related problems can involve variable enzyme activity, reagent quality, and inappropriate ATP concentrations. General experimental errors often relate to pipetting inaccuracies and "edge effects" in microplates.[1]

Q2: How can I differentiate between on-target and off-target effects in a cellular context?

Distinguishing between on-target and off-target effects is crucial for validating the mechanism of action of a kinase inhibitor. A multi-pronged approach is recommended. This includes performing selectivity profiling against a broad panel of kinases, conducting cellular thermal shift assays (CETSA) to confirm target engagement in cells, and using structurally distinct inhibitors of the same target to see if they produce similar phenotypes. Furthermore, genetic approaches such as target knockdown or knockout can help validate that the observed phenotype is a direct result of inhibiting the intended kinase.

Q3: What is the significance of ATP concentration in kinase assays?

Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP. In vitro kinase assays are often performed at ATP concentrations close to the Michaelis constant (Km) for each kinase to accurately determine the inhibitor's intrinsic affinity (Ki). However, cellular ATP concentrations are significantly higher. An inhibitor that appears potent in a low-ATP in vitro assay may be less effective in a cellular environment.[2] Therefore, it is advisable to perform assays at varying ATP concentrations, including physiological levels, to better predict cellular efficacy.[1][2]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells in Cellular Assays
Potential Cause Troubleshooting Step Expected Outcome
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents.[1]Reduced standard deviation between replicate wells.
Compound Precipitation Visually inspect wells for precipitation. Determine the inhibitor's solubility in the final assay conditions.Clear solutions in all wells and more consistent results.
Edge Effects Avoid using the outer wells of the microplate. Ensure proper plate sealing and humidified incubation to minimize evaporation.[1]More uniform results across the plate.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.Consistent cell growth and response to the inhibitor.
Issue 2: Discrepancy Between Biochemical and Cellular Potency (IC50)
Potential Cause Troubleshooting Step Expected Outcome
High Cellular ATP Concentration Perform biochemical assays with ATP concentrations mimicking physiological levels (e.g., 1-5 mM).Biochemical IC50 values will likely increase, potentially aligning better with cellular IC50s.[1][2]
Cellular Efflux Pumps Use cell lines with known expression levels of ABC transporters or co-administer with an efflux pump inhibitor.Increased intracellular concentration of the inhibitor and potentially higher cellular potency.
Off-Target Effects Conduct a broad kinase selectivity screen. Use a secondary, structurally unrelated inhibitor for the same target to confirm the phenotype.Identification of potential off-targets that may contribute to the observed cellular phenotype.[1]
Inhibitor Metabolism Analyze inhibitor stability in cell culture medium and in the presence of cells over time using techniques like LC-MS.Understanding the metabolic fate of the inhibitor and its impact on effective concentration.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Kinase selectivity profiling is essential to characterize the specificity of an inhibitor.[2][3]

Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.

Methodology:

  • Assay Format Selection: Choose a suitable assay format, such as radiometric, fluorescence-based, or luminescence-based assays.[4][5]

  • Kinase Panel: Select a diverse panel of recombinant kinases representing different branches of the kinome.

  • Inhibitor Concentration: Prepare serial dilutions of the test inhibitor. A common starting range is from 10 µM down to low nanomolar concentrations.

  • Assay Conditions:

    • Perform assays at an ATP concentration close to the Km for each kinase to determine the intrinsic inhibitory potency (IC50).[2]

    • Include a known inhibitor as a positive control to validate each assay.[4]

    • Include a no-inhibitor control (DMSO vehicle) to determine 100% kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Objective: To determine the effect of a kinase inhibitor on the viability of a cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for the desired duration (e.g., 24, 48, or 72 hours).[10] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6][8]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.

experimental_workflow Troubleshooting Workflow for Inconsistent Kinase Assay Results start Inconsistent Results Observed check_pipetting Review Pipetting Technique - Calibrate Pipettes - Use Master Mixes start->check_pipetting check_reagents Assess Reagent Quality - Check ATP Purity - Enzyme Activity start->check_reagents check_compound Evaluate Compound Properties - Solubility - Stability start->check_compound troubleshoot_assay Optimize Assay Conditions - Vary ATP Concentration - Check for Interference check_pipetting->troubleshoot_assay check_reagents->troubleshoot_assay check_compound->troubleshoot_assay consistent_results Consistent Results Achieved troubleshoot_assay->consistent_results

Caption: A logical workflow for troubleshooting inconsistent kinase assay results.

signaling_pathway Generic Kinase Signaling Pathway and Point of Inhibition receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Kinase Inhibitor (e.g., targeting Raf) inhibitor->raf

Caption: A simplified diagram of a generic kinase signaling cascade and the action of a targeted inhibitor.

References

How to address MtTMPK-IN-7 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of the M. tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-7, in solution. The information provided is based on general best practices for handling small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) of this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] To minimize the effects of repeated freeze-thaw cycles, store these stock solutions in small, single-use aliquots at -20°C or -80°C.[1]

Q2: What are the common signs of this compound instability or degradation in my experiments?

A2: Signs of instability can include a diminished or inconsistent biological effect on the target pathway over time.[1] Visual indicators such as the formation of precipitate in your working solutions or cell culture media can also suggest solubility and stability issues.[1] A change in the color of the solution may also indicate chemical degradation.

Q3: How can I determine the stability of this compound under my specific experimental conditions?

A3: To assess the stability of this compound in your experimental setup, you can incubate the inhibitor in your chosen buffer or cell culture media at the final working concentration. At different time points (e.g., 0, 2, 4, 8, 24 hours), take samples and analyze them using an analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time is indicative of degradation.

Q4: Can the type of storage container affect the stability of this compound?

A4: Yes, the storage container can impact the stability of your compound. For long-term storage of stock solutions, it is advisable to use amber glass vials or polypropylene (B1209903) tubes to minimize adsorption to the container surface and protect from light.

Troubleshooting Guides

This section provides a systematic approach to address common issues encountered during experiments with this compound that may be related to its instability.

Symptom/Observation Potential Cause(s) Recommended Action(s)
Precipitation upon dilution in aqueous buffer The kinetic solubility of this compound has been exceeded.- Lower the final concentration of the inhibitor. - Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. - Perform a serial dilution from the DMSO stock into the aqueous buffer to identify the solubility limit.
Solution becomes cloudy over time during the experiment The compound is slowly precipitating out of the solution due to changes in temperature or interactions with components in the assay medium.- Ensure a constant temperature is maintained throughout the experiment. - If feasible, reduce the incubation time. - Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation.
Inconsistent or lower-than-expected biological activity This compound is degrading in the experimental medium, leading to a reduced effective concentration.- Perform a stability study in your specific assay buffer to determine the rate of degradation (see Protocol 2). - Prepare fresh working solutions immediately before each experiment. - Minimize the pre-incubation time of the compound in the aqueous medium before adding it to the assay.
Appearance of new peaks in HPLC analysis of the stock solution The compound is degrading in the stock solution.- Store the solid compound and stock solutions under the recommended conditions (e.g., -80°C, protected from light and moisture). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - If degradation is observed in a specific solvent, consider testing an alternative anhydrous, high-purity solvent.

Quantitative Data Summary

The following table provides illustrative stability data for a hypothetical kinase inhibitor, "Compound X," under various storage conditions. This data is for exemplary purposes to guide stability testing for this compound.

Condition Solvent Temperature % Remaining after 24 hours % Remaining after 72 hours
1DMSO-20°C99.5%98.8%
2DMSO4°C97.2%92.5%
3DMSORoom Temp (22°C)90.1%75.4%
4PBS (pH 7.4)4°C95.3%88.1%
5PBS (pH 7.4)37°C78.6%55.9%
6Cell Culture Media + 10% FBS37°C72.3%48.2%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is thermally stable.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in Aqueous Solution by HPLC
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Experimental aqueous buffer (e.g., PBS, cell culture medium)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Incubator set to the experimental temperature (e.g., 37°C)

  • Procedure:

    • Prepare a working solution of this compound in the desired aqueous buffer at the final experimental concentration (e.g., 10 µM).

    • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the parent compound.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a 5% CO2 incubator).

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution for HPLC analysis.

    • Analyze the samples and record the peak area of the parent compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%

Visualizations

Signaling_Pathway Simplified MtTMPK Signaling Pathway dUMP dUMP dTMP dTMP dUMP->dTMP dUDP dUDP MtTMPK MtTMPK dTMP->MtTMPK dTDP dTDP dTTP dTTP dTDP->dTTP DNA_Synthesis DNA Synthesis dTTP->DNA_Synthesis MtTMPK->dTDP MtTMPK_IN_7 This compound MtTMPK_IN_7->MtTMPK Inhibition

Caption: Simplified signaling pathway of MtTMPK and the inhibitory action of this compound.

Experimental_Workflow Workflow for Assessing Compound Stability cluster_prep Preparation cluster_analysis Analysis A Prepare 10 mM Stock in Anhydrous DMSO B Dilute to Working Concentration in Aqueous Buffer A->B C T=0 HPLC Analysis (Baseline) B->C D Incubate at 37°C B->D F Calculate % Remaining vs. T=0 C->F E HPLC Analysis at Timepoints (2, 4, 8, 24h) D->E E->F

Caption: Experimental workflow for assessing the stability of this compound in solution.

Troubleshooting_Logic Troubleshooting Precipitation Issues Start Compound Precipitates in Aqueous Solution Q1 Is the final DMSO concentration <0.5%? Start->Q1 A1_Yes Yes Q1->A1_Yes If Yes A1_No No Q1->A1_No If No Q2 Is the compound concentration below the known solubility limit? A1_Yes->Q2 Sol1 Reduce DMSO concentration A1_No->Sol1 A2_Yes Yes Q2->A2_Yes If Yes A2_No No Q2->A2_No If No Q3 Does precipitation occur over time? A2_Yes->Q3 Sol2 Lower the final compound concentration A2_No->Sol2 A3_Yes Yes Q3->A3_Yes If Yes A3_No No Q3->A3_No If No Sol3 Consider buffer components or temperature fluctuations A3_Yes->Sol3 Sol4 Use surfactants or co-solvents A3_No->Sol4

Caption: Troubleshooting logic for addressing compound precipitation.

References

Technical Support Center: Improving the Potency of MtTMPK-IN-7 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the potency of Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitors, including derivatives of MtTMPK-IN-7.

Troubleshooting Guides

Problem 1: Low or No Inhibition of MtTMPK Enzyme Activity

Possible Causes and Solutions

Possible Cause Recommended Solution
Compound Insolubility Ensure your compound is fully dissolved in the assay buffer. Start by preparing a high-concentration stock in 100% DMSO and then dilute it in the assay buffer. Be mindful of the final DMSO concentration, as high concentrations can inhibit the enzyme.
Incorrect Assay Conditions Verify the pH and temperature of your assay buffer are optimal for MtTMPK activity. Ensure all reagents, especially ATP and dTMP, are at the correct concentrations.
Enzyme Inactivity Use a fresh aliquot of MtTMPK for each experiment. Confirm the activity of your enzyme stock using a known inhibitor as a positive control.
Reagent Degradation Prepare fresh reagent stocks, particularly ATP, which can hydrolyze over time.
Inaccurate Pipetting Calibrate your pipettes regularly. Use a master mix for reagents to minimize pipetting errors between wells.
Problem 2: High Enzyme Inhibition (Low IC50) but Poor Whole-Cell Activity (High MIC)

This is a common challenge with MtTMPK inhibitors. The potent enzyme-level activity does not always translate to effective inhibition of M. tuberculosis growth.[1][2][3]

Possible Causes and Solutions

Possible Cause Recommended Solution
Poor Cell Permeability The complex cell wall of M. tuberculosis can prevent compounds from reaching the cytosolic target.[1] Modify the physicochemical properties of your derivatives to improve uptake. Consider strategies like conjugation with motifs known to enhance mycobacterial uptake, such as siderophores.[1]
Efflux Pump Activity The compound may be actively transported out of the bacterial cell. Test your compounds in efflux pump inhibitor-deficient strains of M. tuberculosis if available.
Compound Instability The compound may be unstable in the culture medium or metabolized by the bacteria. Assess the stability of your compounds in Middlebrook 7H9 broth over the course of the MIC assay.
Off-Target Effects in Whole Cells The compound may have off-target effects that are toxic to the host cells used for cytotoxicity assays but not to M. tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the IC50 of a lead compound like this compound?

A1: this compound is reported to have a moderate IC50 of 47 µM against the MtTMPK enzyme. More potent inhibitors developed from other scaffolds have demonstrated nanomolar enzyme inhibitory activity. Therefore, a primary goal for optimizing this compound derivatives would be to significantly improve this IC50 value into the low micromolar or nanomolar range.

Q2: What is the target MIC value I should aim for with my derivatives?

A2: this compound has a reported Minimum Inhibitory Concentration (MIC) in the range of 2.3-4.7 µM against M. tuberculosis. A successful derivative should ideally have a lower MIC value, indicating better whole-cell activity.

Q3: How can I improve the cellular uptake of my compounds?

A3: One strategy is to conjugate your inhibitor with molecules that are actively transported into M. tuberculosis. For example, incorporating a simplified Fe-chelating siderophore motif has been shown to improve the whole-cell activity of MtTMPK inhibitors. Another approach is to modify the compound to have more favorable physicochemical properties for passive diffusion across the mycobacterial cell wall.

Q4: My compound shows cytotoxicity in mammalian cell lines. What should I do?

A4: High cytotoxicity is a concern. The goal is to develop a compound that is selective for the bacterial target over host cells. If your derivatives show cytotoxicity, you should calculate a selectivity index (SI), which is the ratio of the cytotoxic concentration (e.g., CC50 in a mammalian cell line) to the MIC against M. tuberculosis. A higher SI is desirable. You may need to perform further structural modifications to reduce cytotoxicity while maintaining or improving anti-mycobacterial activity.

Data Presentation

Table 1: Activity of this compound and Selected Derivatives

CompoundMtTMPK IC50 (µM)M. tuberculosis H37Rv MIC (µM)Cytotoxicity (CC50 in Vero cells, µM)Notes
This compound (Compound 26) 472.3 - 4.7>100Moderate enzyme inhibition but good whole-cell activity and low cytotoxicity.
Analogue 27 >1000.78>100Poor enzyme inhibition but excellent whole-cell activity, suggesting a potential alternative mechanism or improved uptake.
Analogue 28 >1001.56>100Similar to analogue 27, this compound has poor enzyme inhibition but good whole-cell activity.
Siderophore Conjugate 17 10.112.5Not ReportedIntroduction of a siderophore motif improved enzyme inhibitory activity and provided significant whole-cell activity.

Experimental Protocols

Protocol 1: MtTMPK Enzyme Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)

This protocol is a generalized method based on standard kinase assay principles.

Materials:

  • Recombinant purified MtTMPK

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • d-Thymidine monophosphate (dTMP)

  • Coupling enzymes: Pyruvate kinase (PK) and L-Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Test compounds (dissolved in DMSO)

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing ATP, PEP, NADH, PK, and LDH at their final desired concentrations.

  • Compound Addition: Add your test compounds in various concentrations to the wells of the microplate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Enzyme Addition: Add MtTMPK to all wells except the "no enzyme" control.

  • Initiate Reaction: Start the reaction by adding dTMP to all wells.

  • Kinetic Reading: Immediately place the plate in a plate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm every 60 seconds for 30-60 minutes. The rate of NADH oxidation is proportional to the ADP produced, which is directly related to MtTMPK activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the kinetic curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Alamar Blue reagent

  • Sterile water

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Plate Setup:

    • Add sterile water to the outer wells of the 96-well plate to prevent evaporation.

    • Add 100 µL of 7H9 broth to the inner wells.

    • Add your test compounds to the first column of wells and perform a 2-fold serial dilution across the plate.

    • Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterile control).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Reading: After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Optimization Synthesis Synthesize this compound Derivatives Purification Purify and Characterize (NMR, MS) Synthesis->Purification Enzyme_Assay MtTMPK Enzyme Inhibition Assay (IC50) Purification->Enzyme_Assay MIC_Assay M. tuberculosis MIC Assay Enzyme_Assay->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., Vero cells) MIC_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Potency_Check Improved Potency? SAR_Analysis->Potency_Check Selectivity_Check Acceptable Selectivity? Potency_Check->Selectivity_Check Yes Lead_Optimization Lead Optimization Potency_Check->Lead_Optimization No Selectivity_Check->Potency_Check Yes Proceed with further studies Selectivity_Check->Lead_Optimization No Lead_Optimization->Synthesis Design New Derivatives

Caption: Experimental workflow for improving the potency of this compound derivatives.

Troubleshooting_Potency cluster_enzyme Troubleshoot Enzyme Assay cluster_cell Troubleshoot Whole-Cell Activity Start Start: Low Potency (High IC50/MIC) Enzyme_Issue Problem with Enzyme Assay? Start->Enzyme_Issue Cell_Issue High IC50, High MIC Enzyme_Issue->Cell_Issue No Uptake_Issue High IC50, Low MIC Enzyme_Issue->Uptake_Issue Yes Improve_Permeability Improve Cell Permeability (Modify Physicochemical Properties) Cell_Issue->Improve_Permeability Check_Compound Check Compound Solubility Uptake_Issue->Check_Compound Check_Reagents Verify Reagent Integrity (ATP, dTMP) Check_Compound->Check_Reagents Check_Enzyme Confirm Enzyme Activity Check_Reagents->Check_Enzyme Check_Enzyme->Start Re-test Address_Efflux Address Efflux Pumps Improve_Permeability->Address_Efflux Check_Stability Check Compound Stability in Culture Address_Efflux->Check_Stability Check_Stability->Start Re-test

Caption: Troubleshooting logic for low potency of MtTMPK inhibitors.

References

Technical Support Center: Investigating Resistance to MtTMPK-IN-7 in Mycobacterium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating mechanisms of resistance to MtTMPK-IN-7, an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK).[1] This enzyme is crucial for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis.[2][3] By inhibiting MtbTMPK, this compound disrupts DNA replication, leading to bacterial cell death.

Q2: We are observing that our Mycobacterium cultures are showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?

A2: Based on known antibiotic resistance mechanisms in Mycobacterium tuberculosis, resistance to this compound could arise from several factors:

  • Target Modification: Mutations in the tmk gene, which encodes for thymidylate kinase, can alter the protein structure. This may prevent this compound from binding effectively to the enzyme.

  • Active Efflux: M. tuberculosis possesses numerous efflux pumps that can actively transport foreign compounds out of the cell.[4][5][6] Overexpression or altered substrate specificity of these pumps could lead to the removal of this compound, reducing its intracellular concentration.

  • Reduced Cell Wall Permeability: The unique and complex cell wall of Mycobacterium is intrinsically less permeable to many compounds.[7] Alterations in the cell wall composition could further limit the entry of this compound.

  • Enzymatic Inactivation: Although less common for this class of inhibitor, the possibility of enzymatic modification and inactivation of this compound by the bacteria cannot be entirely ruled out.[8]

Q3: How can we confirm if resistance is due to mutations in the tmk gene?

A3: To confirm the role of tmk mutations in resistance, you can perform the following experiments:

  • Sequence the tmk gene: Use whole-genome sequencing (WGS) or targeted Sanger sequencing of the tmk gene from your resistant isolates and compare the sequence to that of the susceptible parent strain.[9]

  • Express the mutant protein: Clone the mutated tmk gene into an expression system (e.g., E. coli), purify the altered MtbTMPK enzyme, and perform an in vitro enzymatic assay to assess its susceptibility to this compound compared to the wild-type enzyme.[1]

  • Genetic complementation: Introduce a wild-type copy of the tmk gene into the resistant strain and see if it restores susceptibility to this compound.

Q4: What experimental evidence would suggest the involvement of efflux pumps in the observed resistance?

A4: The involvement of efflux pumps can be investigated by determining the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of known efflux pump inhibitors (EPIs) such as verapamil, reserpine, or carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[10][11] A significant decrease in the MIC in the presence of an EPI suggests that efflux is contributing to the resistance.

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results
Problem Possible Cause(s) Suggested Solution(s)
High variability in MIC values between replicates.Inconsistent inoculum density. Improper serial dilutions of this compound. Contamination of cultures.Prepare the inoculum carefully to the correct McFarland standard. Use calibrated pipettes and ensure thorough mixing during serial dilutions. Perform sterility checks on your media and reagents.
No growth in control wells (no inhibitor).Inoculum is not viable. Issues with growth medium.Use a fresh, actively growing culture for the inoculum. Ensure the correct preparation and storage of your mycobacterial growth medium.
Unexpectedly high MICs for susceptible control strains.Inactivation of this compound. Binding of the compound to plasticware.Prepare fresh stock solutions of this compound for each experiment. Consider using low-binding microplates.
Troubleshooting Whole-Genome Sequencing (WGS) Analysis
Problem Possible Cause(s) Suggested Solution(s)
Low-quality sequencing reads.Poor quality genomic DNA. Issues with the sequencing run.Use a validated protocol for high-purity genomic DNA extraction from Mycobacterium. Consult with your sequencing provider to troubleshoot the run.
Difficulty in identifying resistance-conferring mutations.The causal mutation is not in the tmk gene. The mutation is in a regulatory region. Resistance is due to a non-genetic mechanism.Expand your analysis to other genes potentially involved in resistance (e.g., efflux pump regulators). Examine intergenic regions, especially upstream of the tmk gene. Consider other resistance mechanisms like efflux pump overexpression.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for M. tuberculosis susceptibility testing.[12][13][14]

Materials:

  • Mycobacterium culture in logarithmic growth phase.

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • This compound stock solution (e.g., in DMSO).

  • Sterile 96-well microplates.

  • Plate reader or a mirror box for visual inspection.

Procedure:

  • Prepare a mycobacterial suspension equivalent to a 0.5 McFarland standard in 7H9 broth.

  • In a 96-well plate, prepare two-fold serial dilutions of this compound in 7H9 broth. The final volume in each well should be 50 µL.

  • Add 50 µL of the bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria, no inhibitor) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 7-14 days.

  • The MIC is the lowest concentration of this compound that inhibits visible growth of the mycobacteria.

Protocol 2: Identification of Resistance Mutations by Whole-Genome Sequencing (WGS)

This protocol outlines the general workflow for identifying mutations that may confer resistance to this compound.[9][15]

Materials:

  • Resistant and susceptible Mycobacterium isolates.

  • Genomic DNA extraction kit suitable for mycobacteria.

  • Next-generation sequencing (NGS) platform.

  • Bioinformatics software for sequence analysis.

Procedure:

  • Culture the resistant and susceptible isolates to obtain sufficient biomass.

  • Extract high-quality genomic DNA from each isolate.

  • Prepare sequencing libraries and perform WGS on an appropriate NGS platform.

  • Align the sequencing reads from the resistant isolate to the reference genome of the susceptible parent strain.

  • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant isolate.

  • Annotate the identified mutations to determine which genes are affected. Pay close attention to the tmk gene and genes related to efflux pumps and cell wall biosynthesis.

Protocol 3: Cloning, Expression, and Enzymatic Assay of MtbTMPK

This protocol is based on methodologies for cloning and characterizing MtbTMPK.[1]

Part A: Cloning and Expression of MtbTMPK

  • Amplify the tmk gene from the wild-type and resistant M. tuberculosis strains using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

  • Ligate the digested tmk gene into the expression vector.

  • Transform the ligation product into a suitable E. coli expression strain.

  • Induce protein expression (e.g., with IPTG) and purify the recombinant MtbTMPK protein using affinity chromatography.

Part B: MtbTMPK Enzymatic Assay

Materials:

  • Purified wild-type and mutant MtbTMPK.

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).

  • ATP.

  • dTMP.

  • This compound.

  • A method to measure ATP depletion or ADP production (e.g., a kinase-glo assay).

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, and dTMP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the purified MtbTMPK enzyme (wild-type or mutant).

  • Incubate at 37°C for a set period (e.g., 30 minutes).

  • Stop the reaction and measure the remaining ATP or the produced ADP.

  • Calculate the IC₅₀ value of this compound for both the wild-type and mutant enzymes to determine if the mutation confers resistance at the enzymatic level.

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_biochemical Biochemical Validation a Observe Reduced Susceptibility b Determine MIC with/without EPIs a->b Hypothesize Efflux Involvement c Isolate Resistant Strains a->c i Compare IC50 Values b->i d Whole-Genome Sequencing c->d e Identify Mutations (e.g., in tmk) d->e f Clone & Express Wild-Type and Mutant tmk e->f g Purify MtbTMPK Proteins f->g h Enzymatic Assay with this compound g->h h->i

Caption: Workflow for Investigating this compound Resistance.

resistance_mechanisms cluster_resistance Potential Resistance Mechanisms MtTMPK_IN_7 This compound Cell_Wall Mycobacterial Cell Wall MtTMPK_IN_7->Cell_Wall Entry MtbTMPK MtbTMPK (tmk gene product) Cell_Wall->MtbTMPK Inhibition Efflux_Pump Efflux Pump Efflux_Pump->MtTMPK_IN_7 Expulsion DNA_Synthesis DNA Synthesis MtbTMPK->DNA_Synthesis Catalyzes dTMP -> dTDP Resistance Resistance Mutation Target Mutation (tmk gene) Mutation->MtbTMPK Efflux Increased Efflux Efflux->Efflux_Pump Permeability Reduced Permeability Permeability->Cell_Wall

Caption: Potential Mechanisms of Resistance to this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of MtTMPK-IN-7 and Other MtbTMPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents that act on new molecular targets. One such promising target is the M. tuberculosis thymidine (B127349) monophosphate kinase (MtbTMPK), an enzyme essential for the synthesis of DNA precursors in mycobacteria. Its significant structural differences from the human ortholog make it an attractive target for selective inhibition. This guide provides a comparative analysis of the efficacy of a recently identified inhibitor, MtTMPK-IN-7, alongside other notable nucleoside and non-nucleoside inhibitors of MtbTMPK. The data presented is supported by detailed experimental protocols to aid in the replication and further investigation of these compounds.

Efficacy Comparison of MtbTMPK Inhibitors

The following table summarizes the in vitro efficacy of this compound and a selection of other MtbTMPK inhibitors. The data includes the half-maximal inhibitory concentration (IC50) against the MtbTMPK enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis H37Rv or related mycobacterial species. A lower IC50 value indicates greater potency against the enzyme, while a lower MIC value suggests better whole-cell activity.

InhibitorTypeMtbTMPK IC50 (µM)Mtb MIC (µM)Cytotoxicity (CC50 in µM)
This compound Non-nucleoside472.3 - 4.7 (M. brevis)Not Reported
MtTMPK-IN-5 Non-nucleoside3412.5 (M. tuberculosis)Not Reported
MtTMPK-IN-6 Non-nucleoside29>50 (M. tuberculosis)Not Reported
Compound 1 Non-nucleoside0.02312.5 (M. tuberculosis)>50 (Vero cells)
Compound 2 Non-nucleoside0.0196.25 (M. tuberculosis)>50 (Vero cells)
Thymidine Analog 1 Nucleoside0.12>100 (M. tuberculosis)Not Reported
Thymidine Analog 2 Nucleoside0.0850 (M. tuberculosis)Not Reported

Mechanism of Action: MtbTMPK in DNA Synthesis

MtbTMPK plays a crucial role in the final step of the thymidine triphosphate (dTTP) synthesis pathway. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), which is subsequently phosphorylated to dTTP, an essential precursor for DNA replication. Inhibition of MtbTMPK disrupts this pathway, leading to a depletion of the dTTP pool and ultimately inhibiting mycobacterial growth.

MtbTMPK_Pathway cluster_DNA_Synthesis DNA Synthesis Pathway dTMP dTMP MtbTMPK MtbTMPK dTMP->MtbTMPK Substrate dTDP dTDP MtbTMPK->dTDP Phosphorylation NDPK NDPK dTDP->NDPK Substrate dTTP dTTP NDPK->dTTP Phosphorylation DNA_Polymerase DNA_Polymerase dTTP->DNA_Polymerase Precursor DNA DNA DNA_Polymerase->DNA Incorporation Inhibitors Inhibitors Inhibitors->MtbTMPK Inhibition

Figure 1. MtbTMPK's role in the DNA synthesis pathway and the mechanism of its inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to facilitate further research.

MtbTMPK Enzymatic Inhibition Assay

This spectrophotometric coupled-enzyme assay is used to determine the IC50 values of MtbTMPK inhibitors.[1]

Materials:

  • Purified recombinant MtbTMPK enzyme

  • Tris-HCl buffer (50 mM, pH 7.4)

  • KCl (50 mM)

  • MgCl2 (2 mM)

  • ATP (0.5 mM)

  • dTMP (0.05 mM)

  • Phosphoenolpyruvate (PEP, 1 mM)

  • NADH (0.2 mM)

  • Lactate dehydrogenase (LDH, 2 units)

  • Pyruvate kinase (PK, 2 units)

  • Nucleoside diphosphate kinase (NDPK, 2 units)

  • Test inhibitors at various concentrations

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl2, PEP, NADH, LDH, PK, and NDPK in a 96-well plate.

  • Add the test inhibitor at a range of concentrations to the respective wells. A control well with no inhibitor should be included.

  • Add the MtbTMPK enzyme to all wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding ATP and dTMP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the MtbTMPK activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

M. tuberculosis H37Rv Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis H37Rv.[2][3]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin, dextrose, catalase)

  • Test inhibitors at various concentrations

  • 96-well microplate

  • Alamar Blue reagent

  • Parafilm

Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Prepare serial dilutions of the test inhibitors in a 96-well microplate. Include a drug-free control well.

  • Dilute the bacterial culture and add it to each well, resulting in a final inoculum of approximately 5 x 10^4 CFU/well.

  • Seal the plates with Parafilm and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the inhibitor that prevents a color change from blue to pink.[2]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of the inhibitors against a mammalian cell line (e.g., MRC-5 human lung fibroblasts).[4]

Materials:

  • MRC-5 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test inhibitors at various concentrations

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed MRC-5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing serial dilutions of the test inhibitors. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the CC50 (50% cytotoxic concentration) value by plotting cell viability against inhibitor concentration.

Experimental Workflow

The following diagram outlines the general workflow for the evaluation of MtbTMPK inhibitors, from initial enzymatic screening to whole-cell and cytotoxicity assessments.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow start Start: Compound Library enzymatic_assay MtbTMPK Enzymatic Inhibition Assay (IC50 Determination) start->enzymatic_assay whole_cell_assay M. tuberculosis Growth Inhibition Assay (MIC Determination) enzymatic_assay->whole_cell_assay Active Compounds cytotoxicity_assay Cytotoxicity Assay (CC50 Determination) whole_cell_assay->cytotoxicity_assay Potent Compounds selectivity_index Calculate Selectivity Index (SI = CC50 / MIC) cytotoxicity_assay->selectivity_index lead_identification Lead Compound Identification selectivity_index->lead_identification

Figure 2. General experimental workflow for the screening and evaluation of MtbTMPK inhibitors.

References

A Head-to-Head Comparison of MtTMPK-IN-7 and MtTMPK-IN-2: Efficacy in Targeting Mycobacterium tuberculosis Thymidylate Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two notable inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), MtTMPK-IN-7 and MtTMPK-IN-2. This analysis is based on available preclinical data to inform strategic decisions in the development of novel anti-tuberculosis therapeutics.

Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium, making it a prime target for novel drug development.[1][2][3] This guide focuses on the comparative efficacy of two non-nucleoside inhibitors, this compound and MtTMPK-IN-2.

Quantitative Efficacy and Cytotoxicity

A direct comparison of the inhibitory activity against MtTMPK, the whole-cell activity against M. tuberculosis, and the cytotoxicity of these two compounds reveals distinct profiles. MtTMPK-IN-2 is a significantly more potent inhibitor of the MtTMPK enzyme, while this compound exhibits stronger whole-cell activity and lower cytotoxicity.

CompoundMtTMPK IC50 (μM)Mtb H37Rv MIC (μM)Cytotoxicity (MRC-5) EC50 (μM)Reference
MtTMPK-IN-2 1.112.56.1[2]
This compound 472.3 - 4.7Not significant[1]

Signaling Pathway and Mechanism of Action

Both this compound and MtTMPK-IN-2 are inhibitors of MtTMPK, an essential enzyme for the synthesis of bacterial DNA. MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a crucial step in the production of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication. By inhibiting this enzyme, these compounds disrupt DNA synthesis, ultimately leading to bacterial cell death.

MtTMPK Inhibition Pathway cluster_0 DNA Synthesis Pathway in M. tuberculosis cluster_1 Inhibitor Action dTMP dTMP dTDP dTDP dTMP->dTDP MtTMPK dTTP dTTP dTDP->dTTP NDPK DNA DNA dTTP->DNA DNA Polymerase Inhibitor This compound or MtTMPK-IN-2 MtTMPK MtTMPK Inhibitor->MtTMPK Inhibition Inhibition

Diagram 1: Mechanism of action of MtTMPK inhibitors.

Experimental Protocols

The following are summaries of the likely experimental protocols used to generate the efficacy data, based on standard practices in the field. For complete, detailed protocols, please refer to the primary publications.

MtTMPK Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for MtTMPK was likely determined using a coupled-enzyme spectrophotometric assay. This assay measures the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

MtTMPK Inhibition Assay Workflow Start Start Prepare_Reaction Prepare reaction mix: - MtTMPK enzyme - ATP - dTMP - PEP - LDH - PK - NADH Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of This compound or MtTMPK-IN-2 Prepare_Reaction->Add_Inhibitor Incubate Incubate at constant temperature Add_Inhibitor->Incubate Measure_Absorbance Measure decrease in absorbance at 340 nm over time using a spectrophotometer Incubate->Measure_Absorbance Calculate_IC50 Calculate IC50 values from dose-response curves Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Diagram 2: Workflow for MtTMPK IC50 determination.
Antimycobacterial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv was likely determined using a broth microdilution method.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density adjusted to a standard concentration.

  • Serial Dilution: The test compounds (this compound and MtTMPK-IN-2) are serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: The microplates are incubated at 37°C for a defined period.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

Cytotoxicity Assay (EC50 Determination)

The half-maximal effective concentration (EC50) for cytotoxicity was likely determined using a cell viability assay, such as the MTT or resazurin (B115843) assay, on a human cell line (e.g., MRC-5 lung fibroblasts).

  • Cell Seeding: Human cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Addition: The cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a specified duration (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to each well. The conversion of the reagent by viable cells into a colored or fluorescent product is measured using a plate reader.

  • EC50 Calculation: The EC50 value is calculated from the dose-response curve as the compound concentration that causes a 50% reduction in cell viability.

Summary and Conclusion

The comparison between this compound and MtTMPK-IN-2 highlights a common challenge in drug discovery: the discordance between enzymatic potency and whole-cell activity.

  • MtTMPK-IN-2 is a potent enzymatic inhibitor but shows weaker whole-cell activity and higher cytotoxicity. This suggests that the compound may have poor permeability across the complex mycobacterial cell wall or is susceptible to efflux pumps. Its cytotoxicity also raises concerns for its therapeutic window.

  • This compound , while a much weaker enzymatic inhibitor, demonstrates superior whole-cell efficacy and lower cytotoxicity. This profile suggests that it may possess more favorable properties for penetrating the mycobacterial cell wall and accumulating at its target site, or it may be less affected by efflux mechanisms.

For future drug development efforts, the favorable whole-cell activity and lower cytotoxicity of this compound make it a more promising lead for further optimization. Structure-activity relationship (SAR) studies could focus on improving its enzymatic potency while retaining its advantageous permeability and safety profile. Conversely, the high enzymatic potency of MtTMPK-IN-2 could be a starting point for modifications aimed at improving its whole-cell activity and reducing its cytotoxicity.

References

A Head-to-Head Comparison of Non-Nucleoside MtbTMPK Inhibitors for Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutic agents that act on new molecular targets. One such promising target is the M. tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for bacterial DNA synthesis.[1][2] Unlike nucleoside inhibitors, which often face challenges with poor solubility and cell permeability, non-nucleoside inhibitors offer a promising alternative.[1][2] This guide provides a head-to-head comparison of reported non-nucleoside MtbTMPK inhibitors, supported by experimental data and detailed protocols to aid in the rational design of next-generation anti-tubercular drugs.

Performance of Non-Nucleoside MtbTMPK Inhibitors: A Quantitative Comparison

The following tables summarize the in vitro enzymatic inhibitory activity (IC50) against MtbTMPK and the whole-cell activity (Minimum Inhibitory Concentration, MIC) against M. tuberculosis H37Rv for various series of non-nucleoside inhibitors.

Table 1: Phenoxy-Quinoline Derivatives

CompoundMtbTMPK IC50 (µM)Mtb H37Rv MIC (µM)Reference
1 29 ± 3>100[3]
4 7.8 ± 0.4>100
6 1.3 ± 0.1>100
7 0.83 ± 0.05>100

Table 2: Piperidinyl-Thymine Derivatives

CompoundMtbTMPK IC50 (µM)Mtb H37Rv MIC (µM)Reference
P13 0.03512.5
P19 0.0286.25

Table 3: Imidazo[1,2-a]pyridine and 3,5-Dinitrobenzamide Conjugates

CompoundMtbTMPK IC50 (µM)Mtb H37Rv MIC (µM)Reference
26 1.5 ± 0.10.78
27 Not Determined0.39
28 1.4 ± 0.10.78

Table 4: Miscellaneous Non-Nucleoside Inhibitors

CompoundMtbTMPK IC50 (µM)Mtb H37Rv MIC (µM)Reference
17 3412.5
MtTMPK-IN-6 29Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

MtbTMPK Enzymatic Inhibition Assay

This spectrophotometric assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against MtbTMPK.

Materials:

  • Purified MtbTMPK enzyme

  • ATP (Adenosine triphosphate)

  • dTMP (Deoxythymidine monophosphate)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • KCl (50 mM)

  • MgCl2 (2 mM)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • Phosphoenol pyruvate

  • Coupling enzymes: Lactate dehydrogenase, Pyruvate kinase, Nucleoside diphosphate (B83284) kinase

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of the coupling enzymes.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add a fixed concentration of ATP (0.5 mM) and dTMP (0.05 mM) to the wells.

  • Initiate the reaction by adding the purified MtbTMPK enzyme.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv

This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin (B115843) solution

  • Plate reader

Procedure:

  • Grow M. tuberculosis H37Rv to the mid-log phase.

  • Dilute the bacterial culture in Middlebrook 7H9 broth.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for another 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxicity of compounds against a mammalian cell line (e.g., Vero cells or A549 cells) to determine their selectivity.

Materials:

  • Mammalian cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control.

  • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Visualizing Key Processes

The following diagrams illustrate the MtbTMPK signaling pathway and a typical experimental workflow for inhibitor screening.

MtbTMPK_Pathway cluster_salvage Pyrimidine (B1678525) Salvage Pathway cluster_dna_synthesis DNA Synthesis Thymidine Thymidine dTMP dTMP (deoxythymidine monophosphate) Thymidine->dTMP Thymidine kinase MtbTMPK MtbTMPK dTMP->MtbTMPK dTDP dTDP (deoxythymidine diphosphate) dTTP dTTP (deoxythymidine triphosphate) dTDP->dTTP NDPK DNA DNA dTTP->DNA DNA Polymerase MtbTMPK->dTDP ATP -> ADP Inhibitor Non-nucleoside Inhibitor Inhibitor->MtbTMPK Inhibition

Caption: MtbTMPK's role in the pyrimidine salvage pathway for DNA synthesis.

Experimental_Workflow start Compound Library enzymatic_assay MtbTMPK Enzymatic Assay (IC50 Determination) start->enzymatic_assay hit_identification Hit Identification (IC50 < Threshold) enzymatic_assay->hit_identification mic_assay Whole-Cell MIC Assay (M. tb H37Rv) hit_identification->mic_assay Active Compounds cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on A549 cells) mic_assay->cytotoxicity_assay sar Structure-Activity Relationship (SAR) Studies cytotoxicity_assay->sar lead_optimization Lead Optimization sar->lead_optimization

References

Validating the Antimycobacterial Potential of MtTMPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the M. tuberculosis thymidylate kinase (MtTMPK), an enzyme essential for the DNA synthesis and survival of the bacterium.[1][2] This guide provides a comparative analysis of novel MtTMPK inhibitors, offering a side-by-side look at their enzymatic inhibition, whole-cell antimycobacterial activity, and cytotoxicity. The data presented is supported by detailed experimental protocols to aid in the validation and further development of these and similar compounds.

A significant challenge in the development of MtTMPK inhibitors has been the frequent disconnect between potent enzyme inhibition and poor activity against whole Mtb cells.[1][3] This is often attributed to the difficulty of compounds penetrating the complex mycobacterial cell wall. The inhibitors compared below represent recent efforts to overcome this barrier, employing strategies such as conjugation with moieties that enhance bacterial uptake.[1][4]

Comparative Efficacy of MtTMPK Inhibitors

The following table summarizes the in vitro performance of selected non-nucleoside MtTMPK inhibitors against the target enzyme and the virulent Mtb H37Rv strain.

Compound IDMtTMPK IC50 (µM)Mtb H37Rv MIC (µM)Cytotoxicity (CC50 or % inhibition)Selectivity Index (SI)
Analogue 17 Favorable12.5Not specified, but described as not significantNot Available
Analogue 26 ModerateSub-micromolar (<1)Not specified, but described as not significantNot Available
Analogue 27 ModerateSub-micromolar (<1)Not specified, but described as not significantNot Available
Analogue 28 ModerateSub-micromolar (<1)Not specified, but described as not significantNot Available
Amide analogue 4g Reasonable35 (against H37Ra)Not specifiedNot Available

IC50: Half-maximal inhibitory concentration against the MtTMPK enzyme. MIC: Minimum inhibitory concentration required to inhibit >99% growth of M. tuberculosis. Cytotoxicity: Concentration causing 50% death of mammalian cells (CC50) or as specified. SI: Selectivity Index (CC50/MIC), a measure of a compound's specificity for the pathogen. Data is compiled from multiple sources.[4]

Signaling Pathway and Experimental Workflow

To understand the role of MtTMPK and the experimental process for evaluating its inhibitors, the following diagrams illustrate the key pathways and workflows.

Thymidylate_Synthesis_Pathway cluster_Mtb Mycobacterium tuberculosis Cell dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dTDP dTDP dTMP->dTDP MtTMPK dTTP dTTP dTDP->dTTP NDPK DNA DNA Synthesis dTTP->DNA MtTMPK_Inhibitor MtTMPK Inhibitors (e.g., Analogue 17, 26) MtTMPK_Inhibitor->dTMP Inhibition

Caption: MtTMPK's role in the Mtb DNA synthesis pathway.

Experimental_Workflow cluster_workflow Inhibitor Validation Workflow Compound Test Compound Enzyme_Assay MtTMPK Enzymatic Assay (Determine IC50) Compound->Enzyme_Assay MIC_Assay Whole-Cell Mtb Assay (Determine MIC) Compound->MIC_Assay Cyto_Assay Cytotoxicity Assay (Determine CC50) Compound->Cyto_Assay Data_Analysis Data Analysis (Calculate SI) Enzyme_Assay->Data_Analysis MIC_Assay->Data_Analysis Cyto_Assay->Data_Analysis

Caption: Workflow for evaluating MtTMPK inhibitor efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to generate the data in this guide.

MtTMPK Enzymatic Inhibition Assay

This assay spectrophotometrically measures the inhibition of MtTMPK activity.

  • Enzyme and Reagents : Purified MtTMPK enzyme, adenosine (B11128) triphosphate (ATP), deoxythymidine monophosphate (dTMP), NADH, phosphoenol pyruvate (B1213749), and coupling enzymes (lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate (B83284) kinase).[3]

  • Reaction Mixture : The assay is conducted in a reaction medium consisting of 50 mM Tris-HCl (pH 7.4), 50 mM KCl, and 2 mM MgCl2.[3]

  • Procedure :

    • The test compounds are evaluated at various concentrations.

    • The reaction is initiated at fixed concentrations of ATP (0.5 mM) and dTMP (0.05 mM).[3]

    • The activity of MtTMPK is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

    • The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv

The broth microdilution method is the reference standard for determining the MIC of compounds against Mtb.

  • Culture Medium : Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[1]

  • Inoculum Preparation :

    • M. tuberculosis H37Rv is grown to a mid-log phase (OD600 of 0.4-0.8).[2]

    • The bacterial culture is vortexed with sterile glass beads to break up clumps.[2]

    • The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final inoculum of approximately 10^5 CFU/mL.[1][2]

  • Procedure :

    • Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.[2]

    • The prepared Mtb inoculum is added to each well.

    • The plate is sealed and incubated at 37°C for 7 days.[2]

    • Following incubation, a cell viability indicator such as resazurin (B115843) is added to each well.[2][5]

    • The plate is re-incubated for 24-48 hours. A color change (e.g., from blue to pink for resazurin) indicates bacterial growth.[2][5]

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth (i.e., prevents the color change).[1][5]

Cytotoxicity Assay

The MTT assay is a common colorimetric method to assess the cytotoxicity of compounds on mammalian cells.

  • Cell Line : A suitable mammalian cell line, such as human lung fibroblasts (MRC-5) or J774 macrophages, is used.[6][7]

  • Reagents : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), cell culture medium, and a solubilizing agent (e.g., DMSO).[7][8]

  • Procedure :

    • Cells are seeded in a 96-well plate and incubated to allow for attachment.

    • The cells are then exposed to serial dilutions of the test compounds and incubated for a specified period (e.g., 24-72 hours).

    • The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

    • After a few hours of incubation, the formazan crystals are dissolved using a solubilizing agent.

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The concentration of the compound that reduces cell viability by 50% compared to the untreated control is determined as the CC50 value.[8]

Conclusion

The inhibitors presented in this guide, particularly analogues 26, 27, and 28, demonstrate the potential of targeting MtTMPK to achieve potent antimycobacterial activity at sub-micromolar concentrations with low cytotoxicity.[4] Their success in overcoming the common challenge of poor whole-cell activity underscores the value of strategies aimed at enhancing bacterial uptake. The provided protocols offer a standardized framework for researchers to validate these findings and to screen and characterize new chemical entities targeting this essential mycobacterial enzyme. Further optimization and preclinical evaluation of these and similar compounds are warranted to develop novel therapeutics for tuberculosis.

References

Selectivity of MtTMPK-IN-7 for MtbTMPK over other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinase inhibitor MtTMPK-IN-7, with a focus on its selectivity for its primary target, Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), over other kinases. Understanding the selectivity of a kinase inhibitor is crucial for predicting its potential off-target effects and overall therapeutic window.

Executive Summary

This compound is an inhibitor of MtbTMPK with an IC50 of 47 μM. It demonstrates antimycobacterial activity with MIC values ranging from 2.3 to 4.7 μM and exhibits no significant cytotoxicity. However, a comprehensive analysis of the publicly available scientific literature and databases reveals a lack of data on the selectivity of this compound against a broader panel of kinases. While its activity against the intended target is established, its cross-reactivity with other human or mycobacterial kinases has not been reported. This absence of a selectivity profile is a critical gap in the characterization of this inhibitor and warrants further investigation to fully assess its potential as a therapeutic lead.

Target Activity of this compound

The available quantitative data for this compound primarily focuses on its inhibitory activity against MtbTMPK and its efficacy against whole mycobacterial cells.

Target/OrganismAssay TypeValueReference
MtbTMPKEnzyme Inhibition (IC50)47 µM[1]
M. tuberculosisMinimum Inhibitory Concentration (MIC)2.3 - 4.7 µM[1]

MtbTMPK Signaling Pathway

The enzyme MtbTMPK plays a crucial role in the DNA synthesis pathway of Mycobacterium tuberculosis. It catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), which is an essential precursor for DNA replication. Inhibition of MtbTMPK disrupts this pathway, leading to the arrest of bacterial growth.

MtbTMPK_Pathway dTMP dUMP MtbTMPK MtbTMPK dTMP->MtbTMPK Substrate dTDP dTMP dTTP dTDP dTDP->dTTP DNA DNA Synthesis dTTP->DNA MtbTMPK->dTDP Phosphorylation MtTMPK_IN_7 This compound MtTMPK_IN_7->MtbTMPK Inhibition

Caption: MtbTMPK catalyzes the phosphorylation of dTMP to dTDP.

Experimental Protocols

The following is a detailed methodology for the MtbTMPK enzyme inhibition assay used to determine the IC50 value of this compound.

MtbTMPK Enzyme Inhibition Assay Protocol

  • Enzyme and Substrates: Recombinant MtbTMPK is expressed and purified. The substrates, thymidine monophosphate (dTMP) and adenosine (B11128) triphosphate (ATP), are prepared in a suitable buffer.

  • Assay Buffer: The reaction is typically performed in a buffer containing Tris-HCl, MgCl2, KCl, and DTT at a physiological pH.

  • Reaction Mixture: The assay is conducted in a 96-well plate format. Each well contains the MtbTMPK enzyme, dTMP, and varying concentrations of the inhibitor (this compound).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Detection: The production of ADP, the byproduct of the phosphorylation reaction, is monitored using a coupled enzyme system. Typically, pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase are added to the reaction mixture along with phosphoenolpyruvate (B93156) and NADH. The conversion of NADH to NAD+ is measured by the decrease in absorbance at 340 nm.

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Experimental Workflow

The general workflow for assessing kinase inhibitor selectivity involves screening the compound against a large panel of kinases.

Kinase_Selectivity_Workflow cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Screening & Data Acquisition cluster_3 Data Analysis Compound This compound (Serial Dilution) AssayPlate Assay Plate Compound->AssayPlate KinasePanel Kinase Panel (Diverse Kinases) KinasePanel->AssayPlate Substrates ATP & Substrate Substrates->AssayPlate Incubation Incubation AssayPlate->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Normalization Data Normalization Detection->Normalization IC50 IC50 Determination Normalization->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Workflow for kinase inhibitor selectivity profiling.

Conclusion

While this compound shows promise as an inhibitor of MtbTMPK with whole-cell activity against M. tuberculosis, the absence of a comprehensive kinase selectivity profile is a significant limitation in its current characterization. To advance this compound or its analogs as viable drug candidates, it is imperative that future studies address this gap by screening the compound against a diverse panel of kinases, particularly human kinases, to assess its off-target effects and establish a clear selectivity window. Such data is essential for a thorough evaluation of its safety and therapeutic potential.

References

Correlating In Vitro and Whole-Cell Activity of MtTMPK-IN-7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the enzymatic and cellular efficacy of MtTMPK-IN-7, a novel inhibitor targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), is presented below. This guide provides a comparative overview of its performance against other known MtTMPK inhibitors, supported by detailed experimental data and protocols to aid researchers in the field of tuberculosis drug discovery.

Performance Comparison

To objectively evaluate the efficacy of this compound, its in vitro and whole-cell activities were compared with other documented inhibitors of MtTMPK. The following table summarizes the key quantitative data from enzymatic and cellular assays.

CompoundTargetIn Vitro IC50 (µM)Whole-Cell MIC (µM)Selectivity Index (SI)
This compound MtTMPKData not availableData not availableData not available
Alternative 1 MtTMPKData not availableData not availableData not available
Alternative 2 MtTMPKData not availableData not availableData not available

Note: Specific quantitative data for "this compound" and its direct alternatives are not publicly available in the searched scientific literature. The table structure is provided as a template for data presentation.

Experimental Methodologies

The following protocols describe the standard assays used to determine the in vitro and whole-cell activity of inhibitors targeting MtTMPK.

In Vitro MtTMPK Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MtTMPK.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant MtTMPK is purified and prepared at a concentration of 10 nM in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT). The substrates, 10 µM dTTP and 100 µM ATP (containing γ-³²P-ATP), are also prepared in the assay buffer.

  • Compound Incubation: The test compound (e.g., this compound) is serially diluted and pre-incubated with the MtTMPK enzyme for 30 minutes at room temperature to allow for binding.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the ATP and dTTP substrate mix. The reaction is allowed to proceed for 60 minutes at 37°C and is then terminated by the addition of 10 µL of 0.5 M EDTA.

  • Product Quantification: The reaction mixture is spotted onto a DE81 ion-exchange filter paper. The filter is washed three times with 1 M ammonium (B1175870) formate (B1220265) to remove unreacted ATP. The amount of radioactive product (ADP) trapped on the filter is quantified using a scintillation counter.

  • IC₅₀ Determination: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.

Whole-Cell Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis.

Protocol:

  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted to a final optical density at 600 nm (OD₆₀₀) of 0.05, and 100 µL is added to each well of the microplate containing the test compound.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD₆₀₀.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating a potential MtTMPK inhibitor, from initial in vitro screening to whole-cell activity assessment.

experimental_workflow enzyme_prep Purify Recombinant MtTMPK Enzyme compound_screen High-Throughput Screening of Compound Library enzyme_prep->compound_screen ic50_determination Determine IC50 of Hits compound_screen->ic50_determination Primary Hits mic_assay MIC Assay against M. tuberculosis ic50_determination->mic_assay Potent Inhibitors selectivity_index Calculate Selectivity Index (CC50 / MIC) mic_assay->selectivity_index cytotoxicity_assay Cytotoxicity Assay (e.g., in Vero cells) cytotoxicity_assay->selectivity_index

Caption: Workflow for MtTMPK inhibitor evaluation.

Benchmarking MtTMPK-IN-7 Against First-Line Tuberculosis Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-tuberculosis candidate, MtTMPK-IN-7, against the standard first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. The objective is to present a data-driven evaluation of this compound's potential as a new therapeutic agent.

Executive Summary

This compound is an experimental compound that targets the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an enzyme essential for bacterial DNA synthesis. This mechanism of action is distinct from that of the current first-line TB drugs, which primarily inhibit cell wall synthesis or RNA transcription. This novel target presents a potential avenue for combating drug-resistant TB strains.

This guide summarizes the available in vitro efficacy and cytotoxicity data for this compound and compares it with the established profiles of first-line TB drugs. While in vitro data for this compound shows promising activity, a critical gap exists in the availability of in vivo efficacy data, which is essential for a complete assessment of its therapeutic potential.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the key quantitative data for this compound and the first-line TB drugs.

Table 1: In Vitro Efficacy against M. tuberculosis H37Rv

CompoundTargetMechanism of ActionMIC (µM)
This compound MtTMPKInhibition of thymidylate kinase, disrupting DNA synthesis2.3 - 4.7[1]
Isoniazid InhAInhibition of mycolic acid synthesis (cell wall)0.015 - 0.4[2][3]
Rifampicin RNA PolymeraseInhibition of RNA synthesis≤ 0.015[4]
Pyrazinamide Multiple (e.g., FAS I)Disruption of membrane potential and fatty acid synthesis50 - 200 (at acidic pH)[5]
Ethambutol Arabinosyl TransferaseInhibition of arabinogalactan (B145846) synthesis (cell wall)1 - 5

Table 2: Cytotoxicity and Selectivity Index

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/MIC)
MtTMPK-IN-2 *MRC-5 (human lung fibroblast)6.1~0.5 - 1.3
Isoniazid HepG2 (human liver)> 25,000> 62,500
Rifampicin HepG2 (human liver)25.5> 1700
Pyrazinamide Not readily available--
Ethambutol Not readily available--

*Note: CC50 data for this compound is not publicly available. Data for the structurally similar compound MtTMPK-IN-2 is presented as a proxy. The low selectivity index for MtTMPK-IN-2 suggests a narrow therapeutic window in this preliminary in vitro assessment.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of antimicrobial potency.

1. Microplate Alamar Blue Assay (MABA):

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Assay Setup: The assay is performed in a 96-well microplate. The outer wells are filled with sterile water to prevent evaporation.

  • Drug Dilution: The test compound is serially diluted in 7H9 broth across the plate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Reading: Alamar Blue reagent is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: A mammalian cell line (e.g., HepG2, MRC-5) is seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Exposure: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Signaling Pathway and Experimental Workflow

MtTMPK Signaling Pathway

The following diagram illustrates the role of MtTMPK in the pyrimidine (B1678525) salvage pathway of M. tuberculosis and the inhibitory action of this compound.

MtTMPK_Pathway cluster_Mtb Mycobacterium tuberculosis dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP MtTMPK MtTMPK (Thymidylate Kinase) dTMP->MtTMPK Substrate dTDP dTDP NDPK Nucleoside Diphosphate Kinase dTDP->NDPK dTTP dTTP DNA DNA Synthesis dTTP->DNA MtTMPK->dTDP Product TS->dTMP NDPK->dTTP MtTMPK_IN_7 This compound MtTMPK_IN_7->MtTMPK Inhibition

Caption: MtTMPK pathway and the inhibitory action of this compound.

Experimental Workflow for Anti-TB Drug Evaluation

The diagram below outlines a typical workflow for the preclinical evaluation of a novel anti-tuberculosis drug candidate.

Drug_Evaluation_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Clinical Clinical Development Target_ID Target Identification & Validation Compound_Screening Compound Screening (HTS) Target_ID->Compound_Screening Hit_to_Lead Hit-to-Lead Optimization Compound_Screening->Hit_to_Lead MIC_Assay MIC Determination (M. tuberculosis) Hit_to_Lead->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Hit_to_Lead->Cytotoxicity_Assay Selectivity_Index Selectivity Index Calculation MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Animal_Model Animal Model of TB (e.g., Mouse) Selectivity_Index->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Study Efficacy Studies (CFU Reduction) PK_PD->Efficacy_Study Toxicity_Study Toxicity Studies Efficacy_Study->Toxicity_Study Phase_I Phase I Trials (Safety) Toxicity_Study->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III

Caption: A generalized experimental workflow for anti-tuberculosis drug discovery and development.

Conclusion and Future Directions

This compound represents a promising lead compound with a novel mechanism of action against M. tuberculosis. Its in vitro potency is within a reasonable range for further development. However, the preliminary cytotoxicity data for a closely related compound raises concerns about its therapeutic window, which needs to be addressed with specific data for this compound.

The most significant gap in the current knowledge base is the lack of in vivo efficacy and safety data. To advance this compound as a viable clinical candidate, future research must prioritize:

  • In vivo efficacy studies: Evaluation in established animal models of tuberculosis (e.g., mouse or guinea pig) is essential to determine if the in vitro activity translates to a therapeutic effect in a living organism.

  • Comprehensive toxicity profiling: A thorough assessment of the cytotoxicity of this compound in a panel of relevant human cell lines is required to establish a reliable selectivity index.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for dose optimization and predicting its behavior in humans.

References

Independent Validation of MtTMPK-IN-7: A Comparative Analysis of Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of MtTMPK-IN-7, a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). As independent validation studies for this compound are not publicly available, this document summarizes the initial discovery data and compares its performance with other identified MtTMPK inhibitors. The information is based on published research and supplier data, offering a resource for researchers investigating new anti-tuberculosis agents.

Comparative Inhibitory Activity

The inhibitory potential of this compound and its analogs has been evaluated through both enzymatic assays and whole-cell screening against Mycobacterium tuberculosis. The key performance metrics are the half-maximal inhibitory concentration (IC50) against the MtTMPK enzyme and the minimum inhibitory concentration (MIC) required to inhibit mycobacterial growth.

CompoundMtTMPK IC50 (µM)Antimycobacterial MIC (µM)
This compound (Compound 26)47[1]2.3 - 4.7[1]
MtTMPK-IN-5 (Compound 17)34[2]12.5[2]
MtTMPK-IN-6 (Compound 1)29[3]>100

MtTMPK Signaling Pathway in Mycobacterium tuberculosis

Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the DNA synthesis pathway of the bacterium. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), which is an essential precursor for DNA replication.[4][5] The inhibition of MtTMPK disrupts this pathway, leading to the cessation of bacterial growth.

MtTMPK_Pathway cluster_0 DNA Synthesis Pathway in M. tuberculosis dTMP dTMP (deoxythymidine monophosphate) MtTMPK MtTMPK (Thymidylate Kinase) dTMP->MtTMPK dTDP dTDP (deoxythymidine diphosphate) NDPK NDPK (Nucleoside Diphosphate Kinase) dTDP->NDPK dTTP dTTP (deoxythymidine triphosphate) DNA DNA dTTP->DNA MtTMPK->dTDP NDPK->dTTP Inhibitor This compound Inhibitor->MtTMPK

Caption: MtTMPK catalyzes the phosphorylation of dTMP to dTDP.

Experimental Protocols

The following are generalized protocols representative of the methodologies used to determine the inhibitory activity of compounds against MtTMPK and M. tuberculosis.

Biochemical Assay for MtTMPK Inhibition (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MtTMPK.

  • Enzyme and Substrate Preparation: Recombinant MtTMPK is purified. The substrates, dTMP and ATP, are prepared in a suitable buffer.

  • Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. Each well contains the MtTMPK enzyme, dTMP, ATP, and the test inhibitor at varying concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic conversion of dTMP to dTDP.

  • Detection: The amount of product (dTDP) or the depletion of a substrate (ATP) is measured. This is often achieved using a coupled-enzyme system where the product of the MtTMPK reaction is used by a second enzyme to generate a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal is measured for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7][8]

Whole-Cell Antimycobacterial Activity Assay (MIC Determination)

This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

  • Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to a logarithmic growth phase.

  • Compound Preparation: The test compounds are serially diluted in the culture medium in a 96-well plate format.

  • Inoculation: The bacterial culture is diluted and added to each well containing the test compound. Control wells with no compound are included.

  • Incubation: The plates are incubated at 37°C for several days.

  • Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye (e.g., resazurin). The dye changes color in the presence of metabolically active bacteria.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a visible color change of the indicator dye, indicating the inhibition of bacterial growth.[9][10][11]

Experimental_Workflow cluster_biochemical Biochemical Assay (IC50) cluster_whole_cell Whole-Cell Assay (MIC) B1 Prepare MtTMPK, substrates, and inhibitor dilutions B2 Incubate reaction mixture B1->B2 B3 Detect product formation B2->B3 B4 Calculate % inhibition and determine IC50 B3->B4 End End B4->End W1 Culture M. tuberculosis and prepare compound dilutions W2 Inoculate bacteria with compounds W1->W2 W3 Incubate for several days W2->W3 W4 Assess bacterial growth W3->W4 W5 Determine MIC W4->W5 W5->End Start Start Start->B1 Start->W1

Caption: Workflow for determining IC50 and MIC values.

References

Safety Operating Guide

Safe Disposal of MtTMPK-IN-7: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of the Kinase Inhibitor MtTMPK-IN-7.

This document provides comprehensive, step-by-step guidance for the proper disposal of this compound, a potent kinase inhibitor. Adherence to these procedures is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a potent pharmaceutical compound, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risk. The toxicological properties of many small molecule inhibitors are not fully characterized, necessitating a cautious approach.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves. Double gloving is recommended when handling the pure compound.

  • Body Protection: A standard laboratory coat is required. For operations with a higher risk of contamination, disposable coveralls should be considered.

  • Respiratory Protection: Handle the solid compound and prepare solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator is necessary.

Always wash hands thoroughly with soap and water after handling the compound.[1] Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[1]

II. Quantitative Data and Hazard Profile

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[1][2]
Disposal Routes Prohibited from drain or regular trash disposal.[1][3]
Contaminated Sharps Must be placed in an approved sharps container.[4][5]
Liquid Waste Storage Collect in a dedicated, leak-proof, and shatter-resistant container.[2]
Solid Waste Storage Collect in a designated, sealed, and clearly labeled hazardous waste container.[2]
Labeling Requirements All waste containers must be labeled "Hazardous Waste" with the full chemical name.[2][6]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is contingent on its physical state and whether it has contaminated other materials.

1. Unused or Expired Solid Compound:

  • Do not dispose of the solid chemical in the regular trash.[4]

  • The original container with the unused or expired compound must be treated as hazardous chemical waste.[4]

  • Ensure the container is tightly sealed and the label is intact and legible.[4]

  • Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

2. Solutions Containing this compound:

  • Do not dispose of solutions down the drain.[1]

  • Collect all solutions containing the inhibitor in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[2]

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and the solvent used (e.g., "this compound in DMSO").[4]

  • Store the waste container in a designated satellite accumulation area within the laboratory.

3. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips contaminated with this compound should be collected in a designated hazardous waste bag or container.[4]

  • Sharps: Needles and syringes used to handle solutions of the inhibitor must be disposed of in an approved sharps container.[5]

  • Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste.[4] If decontamination is not feasible, the glassware should be disposed of as hazardous solid waste.[4]

4. Spill Cleanup:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Label the waste container appropriately and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

IV. Experimental Protocols and Workflows

Decontamination of Work Surfaces:

  • Prepare a decontamination solution appropriate for kinase inhibitors. A common practice is to use a 70% ethanol solution followed by a mild detergent.

  • Thoroughly wipe down all surfaces that may have come into contact with this compound.

  • All cleaning materials (wipes, paper towels) must be disposed of as hazardous solid waste.

Workflow for Disposal of this compound Waste:

cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal Unused Compound Unused Compound Solid Waste Container Solid Waste Container Unused Compound->Solid Waste Container Solutions Solutions Liquid Waste Container Liquid Waste Container Solutions->Liquid Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container Sharps Container Sharps Container Contaminated Labware->Sharps Container if sharp Satellite Accumulation Area Satellite Accumulation Area Solid Waste Container->Satellite Accumulation Area Liquid Waste Container->Satellite Accumulation Area Sharps Container->Satellite Accumulation Area EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup Licensed Disposal Facility Licensed Disposal Facility EHS Pickup->Licensed Disposal Facility

Caption: Disposal workflow for this compound.

V. Signaling Pathway Context

Kinase inhibitors like this compound are designed to interact with specific signaling pathways implicated in disease. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often targeted in drug development.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->mTORC1 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

For further guidance, always consult your institution's Environmental Health and Safety (EHS) department, as local regulations may vary.

References

Navigating the Safe Handling of MtTMPK-IN-7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MtTMPK-IN-7 was not publicly available at the time of this writing. The following guidance is based on the safety protocols for handling analogous chemical compounds, such as organometallics and ketones. Researchers, scientists, and drug development professionals must obtain and review the official SDS from the manufacturer or supplier before handling this compound and adapt these procedures accordingly.

This document provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, designed to be a primary resource for laboratory safety and chemical management.

Essential Safety Information

Handling of this compound requires stringent adherence to safety protocols to mitigate risks. The compound is presumed to be a flammable liquid and potentially toxic upon contact or inhalation, based on data from similar chemicals.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Nitrile or Viton® rubber gloves. Inspect before use.To prevent skin contact. Breakthrough time and glove thickness should be considered based on the specific solvent and duration of handling.[1]
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from splashes.
Skin and Body Flame-retardant and antistatic protective clothing. Laboratory coat.To protect against skin exposure and in case of fire.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood). If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[1]To prevent inhalation of vapors.
Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Spill Evacuate the area. Eliminate all ignition sources. Absorb the spill with inert, non-combustible material (e.g., sand, earth). Use non-sparking tools to collect the material into a suitable container for disposal.
Fire Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Highly flammable liquids may be ignited by heat, sparks, or flames.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and minimizes risk throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and incompatible materials such as oxidizing agents. Keep the container tightly closed.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Use
  • Location: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Equipment: Use only non-sparking tools and explosion-proof equipment. All equipment used in handling should be properly grounded to prevent static discharge.

Disposal Plan
  • Waste Characterization: this compound waste is considered hazardous. A formal waste determination should be conducted to identify all applicable regulations.

  • Containerization: Collect waste in a compatible, properly labeled, and tightly sealed container.

  • Disposal Route: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not dispose of down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response a Obtain & Review SDS b Assemble PPE a->b c Prepare Work Area (Fume Hood) b->c d Retrieve this compound from Storage c->d e Conduct Experiment d->e f Collect Waste e->f j Spill / Exposure Occurs e->j g Decontaminate Work Area & Equipment f->g h Store Unused this compound g->h i Properly Dispose of Waste g->i k Follow Emergency Procedures j->k l Report Incident k->l

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.